molecular formula C35H70O2 B178537 Heptadecanyl stearate CAS No. 18299-82-6

Heptadecanyl stearate

Cat. No.: B178537
CAS No.: 18299-82-6
M. Wt: 522.9 g/mol
InChI Key: GWFGDXZQZYMSMJ-UHFFFAOYSA-N
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Description

Heptadecyl octadecanoate has been reported in Cissus quadrangularis with data available.

Properties

IUPAC Name

heptadecyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFGDXZQZYMSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H70O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302604
Record name heptadecyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18299-82-6
Record name NSC152077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name heptadecyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Heptadecanyl Stearate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanyl stearate (C₃₅H₇₀O₂) is a long-chain wax ester composed of heptadecanol and stearic acid. As a member of the lipid class of molecules, it is characterized by its hydrophobicity and solid state at room temperature. While specific experimental data on the physicochemical properties and biological activities of this compound are limited in publicly available literature, this guide provides a comprehensive overview of its known chemical properties, along with detailed experimental protocols for its synthesis, purification, and analysis based on established methods for similar long-chain esters. Furthermore, this document explores the general biological roles of wax esters and related long-chain fatty acid esters to provide a context for potential future research into the specific functions of this compound.

Chemical and Physical Properties

This compound is a saturated wax ester with the molecular formula C₃₅H₇₀O₂ and a molecular weight of approximately 522.93 g/mol .[1][2] Its chemical identifiers are provided in the table below.

PropertyValueSource
IUPAC Name heptadecyl octadecanoatePubChem[3]
Synonyms Heptadecyl stearate, Stearic acid, heptadecyl ester, 1-Heptadecanol, stearateLarodan[2]
CAS Number 18299-82-6Larodan[2]
Molecular Formula C₃₅H₇₀O₂MedChemExpress[4]
Molecular Weight 522.93 g/mol MedChemExpress[4]
Appearance SolidMedChemExpress[4]
Color White to off-whiteMedChemExpress[4]
Solubility Soluble in Ethanol (2 mg/mL with sonication)MedChemExpress[5]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, derived from established methods for long-chain fatty acid esters.

Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a common acid-catalyzed method for the synthesis of esters from carboxylic acids and alcohols.[7][8]

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve stearic acid (1.0 equivalent) in an excess of heptadecanol, which can also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Setup: Equip the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to reflux with constant stirring. The reaction temperature will be determined by the boiling point of the alcohol.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Fischer_Esterification Stearic_Acid Stearic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Stearic_Acid->Protonated_Carbonyl Protonation Heptadecanol Heptadecanol Tetrahedral_Intermediate Tetrahedral Intermediate Heptadecanol->Tetrahedral_Intermediate Acid_Catalyst H+ Acid_Catalyst->Stearic_Acid Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack by Heptadecanol Water Water Tetrahedral_Intermediate->Water Heptadecanyl_Stearate This compound Tetrahedral_Intermediate->Heptadecanyl_Stearate Dehydration

Fischer-Speier Esterification of Stearic Acid.
Purification: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Analysis

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., hexane or dichloromethane).

  • Injection: Inject the sample into the GC-MS system.

  • Separation: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A typical temperature program for long-chain esters involves an initial temperature of around 80°C, ramped to a final temperature of 280°C or higher.[9]

  • Detection and Fragmentation: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer.

  • Data Analysis: The resulting mass spectrum provides a fragmentation pattern that can be used to identify the structure of the compound. For this compound, characteristic fragments would be expected from the cleavage of the ester bond, yielding ions corresponding to the stearoyl and heptadecyl moieties.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection Separation_Column Separation on Column Sample_Injection->Separation_Column Ionization Ionization Separation_Column->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System & Library Matching Detector->Data_System

Generalized workflow for GC-MS analysis.

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of organic molecules.

Methodology:

  • Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Spectral Analysis:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the terminal methyl groups of the stearate and heptadecyl chains as a triplet around δ 0.88 ppm. The methylene protons of the long aliphatic chains will appear as a broad multiplet around δ 1.25 ppm. The methylene protons α to the carbonyl group of the stearate moiety will be a triplet around δ 2.3 ppm, and the methylene protons α to the ester oxygen of the heptadecyl moiety will be a triplet around δ 4.05 ppm.

    • ¹³C NMR: The spectrum will show a signal for the carbonyl carbon around δ 174 ppm. The carbons of the long methylene chains will appear in the range of δ 22-34 ppm, and the terminal methyl carbons will be observed around δ 14 ppm. The carbon α to the ester oxygen will be shifted downfield to around δ 64 ppm.

Biological Activity and Signaling Pathways

There is currently a significant lack of specific information in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound. However, the broader class of long-chain fatty acid esters and wax esters are known to play various roles in biological systems.

General Roles of Long-Chain Fatty Acyl-CoA Esters in Cellular Signaling:

Long-chain fatty acyl-CoA esters are key metabolic intermediates and have been recognized as important signaling molecules that can modulate the activity of various enzymes and transcription factors.[10][11] They are involved in the regulation of carbohydrate and lipid metabolism.[10]

Potential Roles Based on the Function of Plant Cuticular Waxes:

This compound has been identified as a component of plant cuticular waxes.[12] Plant cuticular waxes form a protective layer on the epidermis of terrestrial plants, playing a crucial role in preventing water loss and protecting against UV radiation and pathogens.[13][14][15] The composition of these waxes, including the presence of long-chain esters, contributes to these protective functions.

Plant_Wax_Function Plant_Cuticular_Wax Plant Cuticular Wax (contains this compound) Water_Retention Water Retention Plant_Cuticular_Wax->Water_Retention Prevents Desiccation UV_Protection UV Protection Plant_Cuticular_Wax->UV_Protection Reflects/Scatters UV Radiation Pathogen_Defense Pathogen Defense Plant_Cuticular_Wax->Pathogen_Defense Physical Barrier

Protective functions of plant cuticular waxes.

Conclusion

This compound is a long-chain wax ester with well-defined chemical identity but limited experimentally determined physicochemical and biological data. This guide provides a framework for its synthesis, purification, and analysis based on established methodologies for similar compounds. The absence of specific biological activity data for this compound presents an opportunity for future research, particularly in the context of its presence in natural sources and the known signaling roles of related lipid molecules. Further investigation is warranted to elucidate the specific functions of this molecule in biological systems.

References

Heptadecanyl Stearate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanyl stearate, a long-chain saturated fatty acid ester, is a molecule of interest in various scientific domains. This technical guide provides a detailed summary of its chemical identity, physicochemical properties, synthesis, and analytical characterization. While its biological functions remain largely unexplored, this document aims to equip researchers with the foundational knowledge required for future investigations.

Chemical Identification and Synonyms

This compound is systematically known as heptadecyl octadecanoate. Its unique Chemical Abstracts Service (CAS) registry number is 18299-82-6 [1]. For clarity and comprehensive literature searching, a list of its common synonyms is provided in the table below.

Identifier Type Identifier
CAS Number 18299-82-6[1]
IUPAC Name Heptadecyl octadecanoate
Synonyms Heptadecyl stearate, Stearic acid, heptadecyl ester, 1-Heptadecanol, stearate, Heptadecyl octadecanoic acid, NSC 152077[1]
Molecular Formula C35H70O2
Molecular Weight 522.9 g/mol [1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the following table, with data primarily derived from computational models.

Property Value
Molecular Weight 522.9 g/mol [1]
XLogP3 16.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 33
Exact Mass 522.53758147 Da[1]
Monoisotopic Mass 522.53758147 Da[1]
Topological Polar Surface Area 26.3 Ų
Heavy Atom Count 37
Complexity 419

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not extensively published, a general approach involves the direct esterification of stearic acid with heptadecanol.

Experimental Protocol: Fischer Esterification (General Procedure)

This protocol is a generalized procedure for the synthesis of long-chain esters and can be adapted for this compound.

Materials:

  • Stearic acid

  • Heptadecanol

  • Toluene (or another suitable water-immiscible solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of stearic acid and heptadecanol in toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approximately 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol: Column Chromatography

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable non-polar solvent system, such as a gradient of ethyl acetate in hexane.

  • Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure ester.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound can be achieved through standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of fatty acid esters.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the purified ester in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250-280 °C.

    • Oven Program: A temperature gradient suitable for eluting long-chain esters, for example, starting at 150°C and ramping to 300°C.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 50-600).

    • Data Analysis: The resulting mass spectrum will show characteristic fragmentation patterns for a long-chain ester, including the molecular ion peak and fragments corresponding to the fatty acid and alcohol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton Approximate Chemical Shift (ppm) Multiplicity
Terminal methyl (CH₃) of both chains~0.88Triplet
Methylene chain (-(CH₂)n-)~1.25Multiplet
Methylene β to carbonyl (-CH₂-CH₂-COO-)~1.62Multiplet
Methylene α to carbonyl (-CH₂-COO-)~2.28Triplet
Methylene α to ester oxygen (-O-CH₂-)~4.05Triplet

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon Approximate Chemical Shift (ppm)
Terminal methyl (CH₃)~14.1
Methylene chain (-(CH₂)n-)~22.7 - 31.9
Methylene β to carbonyl (-CH₂-CH₂-COO-)~25.1
Methylene α to carbonyl (-CH₂-COO-)~34.4
Methylene α to ester oxygen (-O-CH₂-)~64.4
Carbonyl (-COO-)~173.9

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities of this compound. Its presence has been reported in the plant Cissus quadrangularis, but its physiological role has not been elucidated[1]. Given its structure as a long-chain saturated fatty acid ester, it may be involved in lipid metabolism or act as a component of cellular membranes or lipid droplets. However, without experimental evidence, any proposed biological function or involvement in signaling pathways would be purely speculative.

Experimental and Logical Workflow Diagrams

As no specific biological signaling pathways involving this compound have been identified, the following diagrams illustrate a logical workflow for its synthesis and characterization, and a hypothetical workflow for investigating its biological effects.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Stearic Acid + Heptadecanol reaction Fischer Esterification (p-TSA, Toluene, Reflux) start->reaction crude Crude this compound reaction->crude workup Aqueous Work-up crude->workup chromatography Silica Gel Column Chromatography workup->chromatography pure Pure this compound chromatography->pure gcms GC-MS pure->gcms nmr NMR Spectroscopy pure->nmr Hypothetical_Biological_Investigation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Hypothetical) cell_lines Select Relevant Cell Lines (e.g., hepatocytes, adipocytes) treatment Treat Cells with This compound cell_lines->treatment viability Cell Viability Assays (MTT, etc.) treatment->viability lipidomics Lipidomic Analysis treatment->lipidomics gene_expression Gene Expression Analysis (qPCR, RNA-Seq) treatment->gene_expression animal_model Select Animal Model viability->animal_model Inform lipidomics->animal_model Inform gene_expression->animal_model Inform administration Administer this compound animal_model->administration biochemical Biochemical Analysis (Blood lipids, etc.) administration->biochemical histopathology Histopathological Examination administration->histopathology

References

Heptadecanyl Stearate: A Comprehensive Technical Guide to its Physical State and Appearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanyl stearate, also known as heptadecyl octadecanoate, is a long-chain saturated wax ester. It is composed of stearic acid, an 18-carbon saturated fatty acid, and heptadecanol, a 17-carbon saturated fatty alcohol. As a member of the wax ester class, it possesses properties that make it of interest in various research and development applications, including in the formulation of drug delivery systems. This technical guide provides an in-depth overview of the physical state, appearance, and key physicochemical properties of this compound, along with relevant experimental protocols for its characterization.

Physicochemical Properties

This compound is a solid, waxy substance at room temperature.[1] Its appearance is described as white to off-white.[1] Due to its long, saturated hydrocarbon chains, it is a nonpolar and hydrophobic molecule.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₃₅H₇₀O₂PubChem
Molecular Weight 522.9 g/mol PubChem[2]
Appearance White to off-white solidMedChemExpress[1]
Synonyms Heptadecyl octadecanoate, Stearic acid, heptadecyl esterPubChem[2]
Table 2: Quantitative Physical Properties of this compound
PropertyValueMethod/CommentSource
Melting Point Estimated: 60 - 80 °CBased on data for similar long-chain saturated wax esters.[3][4]Gibbs et al., 2001[3]
Boiling Point Not experimentally determined.Predicted to be high with decomposition.-
Density Not experimentally determined.Expected to be less than water.-
Solubility 2 mg/mL in Ethanol (with sonication)Experimental data.MedChemExpress[1]
Insoluble in waterGeneral property of wax esters.[5]Cyberlipid
Soluble in nonpolar organic solventsGeneral property of wax esters.[5]Cyberlipid

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of a wax ester from a fatty acid and a fatty alcohol.

Materials:

  • Stearic acid

  • Heptadecanol

  • Toluene (or another suitable nonpolar solvent)

  • Sulfuric acid (concentrated, as catalyst)

  • Sodium bicarbonate solution (5%, aqueous)

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of stearic acid and heptadecanol.

  • Add a sufficient volume of toluene to dissolve the reactants.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash again with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Protocol 2: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a precise method for determining the melting point and other thermal transitions of a substance.[6]

Materials and Equipment:

  • This compound sample

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan.

  • Seal the pan using a crimper. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Set the DSC to perform a heating scan at a controlled rate (e.g., 5-10 °C/min) over a temperature range that includes the expected melting point (e.g., 25 °C to 100 °C).

  • The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

Protocol 3: Determination of Solubility by the Gravimetric Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvent (e.g., ethanol)

  • Vials with screw caps

  • Shaking incubator or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Evaporation apparatus (e.g., rotary evaporator or nitrogen stream)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand at the same temperature until the undissolved solid has settled.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Accurately weigh a pre-tared evaporation flask.

  • Transfer a precise volume of the clear filtrate to the pre-tared flask.

  • Evaporate the solvent completely.

  • Weigh the flask containing the dried solute.

  • Calculate the solubility as the mass of the dissolved this compound per volume of the solvent (e.g., in mg/mL).

Visualization of Analytical Workflow

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general workflow for the analysis and characterization of a wax ester like this compound.

G cluster_0 Sample Preparation cluster_1 Structural Characterization cluster_2 Physicochemical Analysis Sample This compound Sample Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Purification->GCMS HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Purification->FTIR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purification->NMR DSC Differential Scanning Calorimetry (DSC) Purification->DSC Solubility Solubility Assay (Shake-Flask Method) Purification->Solubility Identification Identification of This compound GCMS->Identification Quantification Quantification of Purity HPLC->Quantification FunctionalGroups Confirmation of Ester Functional Group FTIR->FunctionalGroups StructureElucidation Detailed Structural Information NMR->StructureElucidation ThermalProperties Melting Point Determination DSC->ThermalProperties SolubilityData Quantitative Solubility Data Solubility->SolubilityData

A generalized workflow for the analysis of this compound.

Conclusion

This compound is a well-defined long-chain wax ester with a solid, white to off-white appearance. While specific experimental data for some of its physical properties are not extensively reported, its characteristics can be inferred from the broader class of wax esters and determined using standard analytical techniques. The provided generalized protocols offer a starting point for researchers to synthesize and characterize this and similar molecules. Its lipophilic nature and solid-state at room temperature suggest potential applications in controlled-release drug delivery systems and other areas of pharmaceutical and materials science. Further research into its specific properties and biological interactions is warranted to fully explore its utility.

References

Heptadecanyl Stearate: A Comprehensive Technical Analysis of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of heptadecanyl stearate, a long-chain saturated wax ester. This document summarizes available data on its melting and boiling points, details relevant experimental protocols for its characterization, and presents a logical workflow for its analysis.

Physicochemical Properties of this compound

This compound, also known as heptadecyl octadecanoate, is a wax ester composed of stearic acid and heptadecanol. Its properties are characteristic of high molecular weight, saturated lipids, exhibiting a waxy solid nature at room temperature.

Quantitative Data Summary
PropertyValueSource/Method
Melting Point Estimated: 60-65 °CBased on data for similar long-chain saturated wax esters.[1][2]
Boiling Point Decomposes before boiling at atmospheric pressure.Inferred from the thermal behavior of high molecular weight organic compounds.
Molecular Weight 522.9 g/mol Computed by PubChem.[3]
Molecular Formula C35H70O2PubChem.[3]

Note: The melting point of wax esters is primarily influenced by the total chain length and the degree of saturation.[1][2] As a saturated ester with 35 carbon atoms, this compound is expected to have a melting point within the higher end of the range observed for similar compounds. The absence of a defined boiling point is a common characteristic of large, non-volatile molecules that undergo thermal decomposition at elevated temperatures.

Experimental Protocols for Characterization

The determination of the physicochemical properties of this compound involves standard analytical techniques used for the characterization of lipids and waxes.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive method for determining the thermal transitions of a material, including its melting point.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Setup: A DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range. A nitrogen purge is used to maintain an inert atmosphere.

  • Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the peak temperature of the endothermic event corresponding to the solid-to-liquid phase transition.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like wax esters.

Methodology:

  • Sample Preparation: The this compound sample is dissolved in an appropriate organic solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A high-temperature capillary column (e.g., DB-5ht) is suitable for the analysis of high molecular weight wax esters.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is maintained at a high temperature to ensure rapid volatilization.

  • GC Separation: The column temperature is programmed to ramp from a lower initial temperature to a final high temperature (e.g., 150 °C to 350 °C at 10 °C/min) to elute the wax ester.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, is used for identification by comparison with spectral libraries or by interpretation of the fragmentation pattern.

Workflow and Visualization

As this compound is a simple lipid molecule, it is not directly involved in complex signaling pathways. Therefore, a more relevant visualization is a workflow diagram illustrating the analytical process for its characterization and purity assessment.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Chromatographic & Spectrometric Analysis cluster_3 Data Interpretation & Reporting Sample This compound Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution DSC Differential Scanning Calorimetry (DSC) Dissolution->DSC Aliquots for Analysis GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Dissolution->GCMS MeltingPoint Melting Point Determination DSC->MeltingPoint Analysis Data Analysis MeltingPoint->Analysis Purity Purity Assessment GCMS->Purity Structure Structural Confirmation GCMS->Structure Purity->Analysis Structure->Analysis Report Technical Report Generation Analysis->Report

References

A Technical Guide to the Spectroscopic Analysis of Heptadecanyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Heptadecanyl Stearate, a long-chain wax ester. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with the experimental protocols for acquiring such data. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound (also known as heptadecyl octadecanoate) is an ester formed from heptadecanol (a C17 alcohol) and stearic acid (a C18 fatty acid). Its chemical structure consists of a 35-carbon long aliphatic chain with an ester functional group.

  • Molecular Formula: C₃₅H₇₀O₂

  • Molecular Weight: 522.9 g/mol

  • Monoisotopic Mass: 522.5376 g/mol

Spectroscopic Data

Due to the limited availability of specific experimental data for this compound, the following tables are compiled based on data from very close analogs, primarily octadecyl stearate, and characteristic values for long-chain esters and their constituent fatty acids and alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H and ¹³C NMR spectra are characterized by signals corresponding to the long aliphatic chains and the ester group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsChemical Shift (δ) ppmMultiplicity
Terminal Methyl (-CH₃)~ 0.88Triplet
Methylene Chain (-(CH₂)n-)~ 1.25Multiplet
β-Methylene to Carbonyl (-CH₂-CH₂-COO-)~ 1.63Multiplet
α-Methylene to Carbonyl (-CH₂-COO-)~ 2.29Triplet
Methylene attached to Ester Oxygen (-O-CH₂-)~ 4.05Triplet

Note: The chemical shifts are based on typical values for long-chain alkyl esters and data from stearic acid.[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomChemical Shift (δ) ppm
Carbonyl (-COO-)~ 173
Methylene attached to Ester Oxygen (-O-CH₂-)~ 64
α-Methylene to Carbonyl (-CH₂-COO-)~ 34
Methylene Chain (-(CH₂)n-)~ 29-30
β-Methylene to Carbonyl (-CH₂-CH₂-COO-)~ 25
Terminal Methyl (-CH₃)~ 14

Note: These values are predicted based on the analysis of similar long-chain esters and stearic acid.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the ester group and the long hydrocarbon chains.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C-H stretch (alkane)2915 - 2925Asymmetric stretching of CH₂
C-H stretch (alkane)2845 - 2855Symmetric stretching of CH₂
C=O stretch (ester)1735 - 1745Carbonyl stretching
C-O stretch (ester)1170 - 1250C-O-C stretching
CH₂ bend (alkane)~ 1465Scissoring
CH₂ rock (alkane)~ 720Rocking

Note: The wavenumbers are based on typical values for long-chain esters and waxes.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, electron ionization (EI) is a common technique.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound (EI-MS)

m/zFragment IonDescription
522[M]⁺Molecular ion
285[C₁₇H₃₅COOH₂]⁺Protonated stearic acid (acylium ion + H)
267[C₁₇H₃₅CO]⁺Acylium ion from stearic acid moiety
239[C₁₇H₃₅]⁺Heptadecyl carbocation

Note: Fragmentation patterns are predicted based on the analysis of similar wax esters like octadecyl stearate.[7]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

  • Weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry NMR tube.[1]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.[1]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

3.1.2. Instrument Parameters

  • Spectrometer: 300-500 MHz NMR Spectrometer

  • ¹H NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

  • ¹³C NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-10 seconds

    • Number of Scans: 1024 or more (depending on concentration)

    • Proton Decoupling: Broadband decoupling

FTIR Spectroscopy Protocol

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

  • Apply pressure using the ATR accessory's pressure arm to ensure a good seal between the sample and the crystal.

3.2.2. Instrument Parameters

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹[4]

  • Resolution: 4 cm⁻¹[4]

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

3.3.1. Sample Preparation

  • Dissolve a small amount of this compound in a suitable volatile solvent like hexane or dichloromethane to a concentration of approximately 1 mg/mL.

  • If necessary, derivatization to fatty acid methyl esters (FAMEs) can be performed for analysis of the fatty acid component, though direct analysis of the wax ester is often possible with modern GC columns and high-temperature methods.[8][9]

3.3.2. Instrument Parameters

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 300-320°C

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) suitable for high-temperature analysis.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 min.

      • Ramp: 15°C/min to 340°C.

      • Final hold: 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230-250°C

    • Quadrupole Temperature: 150°C

    • Mass Range: m/z 40-600

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in Solvent (e.g., CDCl3, Hexane) Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR NMR Tube IR IR Spectroscopy (FTIR-ATR) Dissolution->IR ATR Crystal MS Mass Spectrometry (GC-MS) Dissolution->MS GC Vial NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of this compound.

References

Heptadecanyl Stearate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of heptadecanyl stearate, a long-chain wax ester, for its application in research and development. This document details commercial suppliers, purity levels, analytical methodologies, and its role in relevant biological and formulation workflows.

Commercial Suppliers and Purity

This compound is available from several commercial suppliers, generally at high purity levels suitable for research purposes. The following table summarizes key information from prominent suppliers.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity
INDOFINE Chemical Company, Inc. 45-181718299-82-6C₃₅H₇₀O₂522.94>99%[1]
MedChemExpress HY-16605818299-82-6C₃₅H₇₀O₂522.9399.0%[2]
Alfa Chemistry -18299-82-6C₃₅H₇₀O₂522.9399%+[3]
CD Biosynsis LP-139118299-82-6C₃₅H₇₀O₂522.93>99%[4]

Experimental Protocols

Accurate analysis of this compound is crucial for its application in research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of wax esters.[1][3] The following is a detailed protocol adapted from established methods for fatty acid and wax ester analysis that can be applied to this compound.

Protocol: Quantification of this compound by GC-MS

This protocol describes the derivatization of this compound to its corresponding fatty acid methyl ester (FAME) and fatty alcohol, followed by GC-MS analysis.

1. Sample Preparation and Hydrolysis:

  • Accurately weigh 1-5 mg of the this compound sample into a glass tube with a PTFE-lined screw cap.

  • Add 2 mL of 1N methanolic HCl.

  • Blanket the headspace with nitrogen, seal the tube, and heat at 80°C for 2 hours to achieve hydrolysis and methylation of the stearic acid moiety.

  • Cool the sample to room temperature.

2. Extraction:

  • Add 1 mL of n-hexane and 1 mL of deionized water to the tube.

  • Vortex vigorously for 1 minute to extract the fatty acid methyl ester and heptadecanol into the hexane layer.

  • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean GC vial.

3. (Optional) Derivatization of Fatty Alcohol:

  • For improved peak shape and detection of heptadecanol, the hydroxyl group can be derivatized.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[1]

  • Column: DB-5ms fused-silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

5. Data Analysis:

  • Identify the peaks corresponding to methyl stearate and the derivatized or underivatized heptadecanol based on their retention times and mass spectra compared to known standards and library data.

  • Quantification can be performed by creating a calibration curve with standards of known concentrations.

Experimental and Logical Workflows

Workflow for Solid Lipid Nanoparticle (SLN) Formulation

This compound, as a solid lipid, is a suitable candidate for the formulation of Solid Lipid Nanoparticles (SLNs), which are effective drug delivery vehicles.[5] The following diagram illustrates a typical workflow for the preparation of SLNs using the hot homogenization technique.

SLN_Formulation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification and Nanoparticle Formation cluster_characterization Characterization A Melt this compound (> Melting Point) B Dissolve Lipophilic Drug in Molten Lipid A->B D Add Oil Phase to Aqueous Phase B->D Combine Phases C Heat Aqueous Surfactant Solution (Same Temperature as Oil Phase) C->D E High-Shear Homogenization (Formation of Hot O/W Emulsion) D->E F High-Pressure Homogenization (Reduction of Droplet Size) E->F G Cooling and Solidification (Formation of SLNs) F->G H Particle Size and Polydispersity Index (PDI) G->H I Zeta Potential G->I J Entrapment Efficiency and Drug Loading G->J K Morphology (e.g., TEM) G->K

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

Signaling Pathway: Wax Ester Biosynthesis

This compound is a type of wax ester. The biosynthesis of wax esters in various organisms, including bacteria and plants, follows a conserved pathway.[1][2][3] This pathway involves the reduction of a fatty acyl-CoA to a fatty alcohol, which is then esterified with another fatty acyl-CoA to form the wax ester.

Wax_Ester_Biosynthesis Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Stearoyl-CoA) ACR Fatty Acyl-CoA Reductase (ACR) Fatty_Acyl_CoA->ACR Reduction Fatty_Aldehyde Fatty Aldehyde FAR Fatty Aldehyde Reductase (FAR) Fatty_Aldehyde->FAR Reduction Fatty_Alcohol Fatty Alcohol (e.g., Heptadecanol) WS Wax Synthase (WS) Fatty_Alcohol->WS Another_Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Stearoyl-CoA) Another_Fatty_Acyl_CoA->WS Wax_Ester Wax Ester (this compound) ACR->Fatty_Aldehyde FAR->Fatty_Alcohol WS->Wax_Ester Esterification

Caption: Generalized pathway for wax ester biosynthesis.

References

The Natural Occurrence of Heptadecanyl Stearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanyl stearate, a long-chain wax ester, is a naturally occurring lipid molecule. While its documented presence in the biological kingdom is not extensive, it has been identified in specific plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its extraction and identification from natural matrices, and a generalized workflow for its analysis. Due to a lack of available data, this document does not cover specific signaling pathways or biological activities. All quantitative data on its occurrence is summarized, and a logical workflow for its isolation is presented.

Natural Occurrence of this compound

This compound (C35H70O2), also known as heptadecyl octadecanoate, has been identified as a constituent of the plant Cissus quadrangularis[1][2][3][4][5][6]. This climbing shrub, belonging to the grape family (Vitaceae), is found in tropical regions of Asia and Africa and has a history of use in traditional medicine[5]. The presence of this compound has been reported in the aerial parts, including the stem and leaves, of the plant[2][3].

While the explicit identification of this compound in other organisms is not well-documented in current scientific literature, the broader class of long-chain wax esters is widespread in nature. These esters are major components of:

  • Plant Waxes: Found in the cuticular waxes of leaves and fruits, serving as a protective barrier against water loss and external stressors[7][8][9].

  • Insect Cuticular Lipids: Secreted onto the surface of the insect cuticle, these lipids prevent desiccation and can be involved in chemical communication[10][11][12][13].

  • Marine Organisms: Wax esters are utilized for buoyancy and as energy stores in various marine animals, including crustaceans and fish.

Given the prevalence of long-chain wax esters in these biological systems, it is plausible that this compound or structurally similar esters may be present, yet remain to be specifically identified.

Quantitative Data on Natural Occurrence

Currently, there is a notable absence of quantitative data in the scientific literature regarding the concentration or relative abundance of this compound in Cissus quadrangularis or any other natural source. The identification has been primarily qualitative.

Compound NameSynonymOrganismPart of OrganismQuantitative DataReference
This compoundHeptadecyl octadecanoateCissus quadrangularisAerial parts (Stem, Leaves)Not Reported[1][2][3][4][5]

Experimental Protocols for Isolation and Identification

The following section outlines a generalized yet detailed methodology for the extraction, isolation, and identification of this compound from a plant matrix, based on established protocols for long-chain wax esters[7][14][15][16].

Extraction of Cuticular Waxes
  • Sample Preparation: Freshly collected plant material (e.g., leaves and stems of Cissus quadrangularis) should be carefully cleaned to remove any surface contaminants.

  • Solvent Extraction: The plant material is briefly immersed (e.g., for 30-60 seconds) in a non-polar solvent such as hexane or chloroform at room temperature. This short duration is crucial to minimize the extraction of internal lipids.

  • Solvent Evaporation: The resulting solvent, containing the dissolved cuticular waxes, is filtered to remove any particulate matter and then evaporated to dryness under reduced pressure using a rotary evaporator.

Fractionation of the Crude Wax Extract
  • Column Chromatography: The crude wax extract is redissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column.

  • Elution Gradient: A solvent gradient is used to separate the different lipid classes.

    • Non-polar solvents like hexane are first used to elute hydrocarbons.

    • The polarity of the solvent is gradually increased, for instance, by adding increasing percentages of diethyl ether or dichloromethane to the hexane, to elute the wax esters.

    • More polar lipids, such as fatty alcohols and sterols, are eluted with solvents of higher polarity.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the wax esters.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Derivatization (Optional but Recommended): For more volatile and thermally stable analytes, the wax ester fraction can be transesterified to fatty acid methyl esters (FAMEs) and fatty alcohols. This is achieved by heating the sample in a solution of methanolic HCl or BF3-methanol.

  • GC-MS Analysis: The wax ester fraction (or the derivatized products) is injected into a high-temperature gas chromatograph coupled to a mass spectrometer.

    • Gas Chromatography: A capillary column with a non-polar stationary phase is typically used. A temperature program is employed, starting at a lower temperature and gradually increasing to a high final temperature (e.g., up to 380°C) to elute the high-molecular-weight wax esters[14].

    • Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound by comparison with spectral libraries or by interpretation of the fragmentation pattern. For this compound, characteristic fragments corresponding to the fatty acid and fatty alcohol moieties would be expected.

  • Quantification: Quantification can be achieved by adding a known amount of an internal standard (a wax ester not expected to be in the sample) prior to extraction and comparing its peak area to that of this compound.

Workflow for Isolation and Identification of this compound

The following diagram illustrates a generalized workflow for the isolation and identification of this compound from a natural source.

experimental_workflow cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis start Plant Material (e.g., Cissus quadrangularis) extraction Solvent Extraction (Hexane/Chloroform) start->extraction evaporation Filtration & Evaporation extraction->evaporation crude_extract Crude Wax Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography elution Solvent Gradient Elution column_chromatography->elution fraction_collection Fraction Collection & TLC Analysis elution->fraction_collection wax_ester_fraction Isolated Wax Ester Fraction fraction_collection->wax_ester_fraction gc_ms High-Temperature GC-MS Analysis wax_ester_fraction->gc_ms identification Mass Spectral Library Matching & Fragmentation Analysis gc_ms->identification quantification Quantification (with Internal Standard) identification->quantification final_product Identified & Quantified this compound quantification->final_product

Generalized workflow for this compound isolation.

Signaling Pathways and Biological Activities

A thorough review of the current scientific literature reveals a significant gap in the knowledge regarding the specific biological activities and associated signaling pathways of this compound. While other compounds from Cissus quadrangularis have been investigated for various pharmacological effects, this compound itself has not been the subject of such studies. Future research is warranted to elucidate any potential bioactivity of this long-chain wax ester.

Conclusion

This compound is a naturally occurring wax ester with a confirmed presence in the plant Cissus quadrangularis. While its distribution in other organisms has not been specifically documented, the prevalence of similar long-chain esters in nature suggests its potential for a broader, yet undiscovered, occurrence. The experimental protocols outlined in this guide provide a robust framework for the future isolation, identification, and quantification of this compound from various biological matrices. The lack of data on its biological activity presents a clear opportunity for further investigation, which could be of interest to researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Methodological & Application

Application Notes & Protocols for the Use of Heptadecanyl Stearate as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the sensitive and selective quantification of fatty acids in complex biological matrices. The accuracy and reliability of quantitative GC-MS analysis are significantly enhanced by the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. Heptadecanyl stearate, the ester of heptadecanol and stearic acid, serves as a suitable internal standard for the analysis of long-chain fatty acids due to its structural similarity and low natural abundance in biological samples. This document provides detailed application notes and a generalized protocol for the use of this compound as an internal standard in the GC-MS-based quantification of fatty acids.

Principle of Internal Standardization

The internal standard is added at a known concentration to both the calibration standards and the unknown samples at the beginning of the sample preparation process. It co-elutes with the analytes of interest and experiences similar effects during extraction, derivatization, and injection. By comparing the peak area of the analytes to the peak area of the internal standard, variations in sample volume, injection volume, and instrument response can be corrected, leading to more accurate and precise quantification.

Experimental Protocols

The following protocol outlines a general procedure for the analysis of fatty acids as their fatty acid methyl esters (FAMEs) using this compound as an internal standard. This protocol may require optimization based on the specific matrix and analytes of interest.

Materials and Reagents
  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or hexane) at a concentration of 1 mg/mL. Store at -20°C.

  • Calibration Standards: Prepare a series of calibration standards containing the fatty acids of interest at known concentrations.

  • Solvents: HPLC-grade methanol, chloroform, hexane, and isooctane.

  • Reagents for Derivatization:

    • 0.5 M NaOH in methanol

    • 14% Boron trifluoride (BF₃) in methanol

    • Saturated NaCl solution

  • Sample Matrix: Plasma, serum, cell lysates, or tissue homogenates.

Sample Preparation and Lipid Extraction
  • Spiking with Internal Standard: To 100 µL of the sample (or an equivalent amount of tissue homogenate), add a precise volume of the this compound internal standard stock solution. The amount added should result in a peak area that is within the range of the peak areas of the analytes of interest.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Saponification: To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat the mixture at 100°C for 5-10 minutes.

  • Methylation: After cooling, add 2 mL of 14% BF₃ in methanol. Heat at 100°C for 5 minutes.

  • Extraction of FAMEs:

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for FAMEs analysis and may need to be optimized for your specific instrument and column.

ParameterTypical Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 10 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan (Scan range: m/z 50-550)
Transfer Line Temp. 280°C
Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to the FAMEs of interest and the this compound internal standard based on their retention times and mass spectra.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Quantification: Determine the concentration of the fatty acids in the unknown samples by using the peak area ratios and the regression equation from the calibration curve.

Data Presentation

While specific validation data for this compound as an internal standard is not widely available in the literature, the following table presents expected performance characteristics for a validated GC-MS method for fatty acid analysis using a suitable internal standard. These values should be established during method validation in your laboratory.

Table 1: Representative Performance Characteristics of a Validated GC-MS Method for Fatty Acid Analysis

Validation ParameterExpected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL
Precision (%RSD) < 15% (Intra-day and Inter-day)
Accuracy (% Recovery) 85% - 115%
Selectivity No interfering peaks at the retention times of the analytes and IS

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of fatty acids using GC-MS with an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Tissue, etc.) add_is Spike with Heptadecanyl Stearate (IS) sample->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction derivatization Derivatization to FAMEs (BF₃/Methanol) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis peak_integration Peak Integration and Identification gcms_analysis->peak_integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration quantification Quantification of Fatty Acids calibration->quantification

GC-MS workflow for fatty acid analysis.
Logical Relationship of Key Validation Parameters

The following diagram illustrates the logical relationship between key parameters in the validation of a quantitative GC-MS method.

validation_parameters method Validated GC-MS Method linearity Linearity (R²) method->linearity accuracy Accuracy (% Recovery) method->accuracy precision Precision (%RSD) method->precision lod_loq LOD & LOQ method->lod_loq selectivity Selectivity method->selectivity stability Stability method->stability linearity->lod_loq accuracy->precision

Key parameters for GC-MS method validation.

Conclusion

The use of this compound as an internal standard provides a reliable approach for the quantitative analysis of fatty acids by GC-MS. The detailed protocol and validation considerations presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. Successful implementation of this methodology will ensure the generation of accurate and reproducible data for a wide range of applications in lipidomics and metabolic research. It is crucial to perform a thorough method validation to demonstrate the suitability of the chosen internal standard and the overall analytical procedure for the specific application.

Application Notes and Protocols for the Use of Heptadecanyl Stearate in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive and quantitative analysis of the entire lipid profile within a biological system, is a rapidly advancing field crucial for understanding cellular physiology, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. Accurate quantification of lipid species is paramount for the integrity and reproducibility of lipidomics data. The use of internal standards is a cornerstone of quantitative mass spectrometry-based lipidomics, correcting for variations in sample preparation, extraction efficiency, and instrument response.

Heptadecanyl stearate, a wax ester composed of heptadecanol and stearic acid, serves as an excellent internal standard in lipidomics research, particularly for the analysis of non-polar lipids like fatty acid esters and other complex lipids. Its odd-chain fatty alcohol moiety (C17) makes it rare in most biological systems, thus minimizing interference with endogenous lipids. This document provides detailed application notes and experimental protocols for the effective use of this compound as an internal standard in lipidomics workflows.

Data Presentation

The primary role of an internal standard like this compound is to enable accurate quantification of endogenous lipids. By adding a known amount of the internal standard to each sample prior to lipid extraction, the relative response of the analyte to the internal standard can be used to calculate the analyte's concentration. This corrects for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer.

The following table is a representative example of how quantitative data for plasma fatty acids, obtained using a gas chromatography-mass spectrometry (GC-MS) method with an internal standard, would be presented. While the original study may have used a different odd-chain lipid, this compound would be employed in a similar fashion to achieve this level of quantification. The data is adapted from a study on the plasma fatty acid profiles of healthy adults.[1][2][3]

Table 1: Representative Quantitative Data of Human Plasma Fatty Acids

Fatty AcidCommon NameMean Concentration (μmol/L) ± SDMedian Concentration (μmol/L)Concentration Range (μmol/L)
14:0Myristic acid114.7 ± 47.9106.130.7 - 344.4
16:0Palmitic acid2356.1 ± 533.22305.51021.1 - 4587.6
16:1n-7Palmitoleic acid213.7 ± 110.2192.848.7 - 881.7
18:0Stearic acid845.2 ± 155.8830.8450.9 - 1518.2
18:1n-9Oleic acid2054.3 ± 613.91970.2647.9 - 4969.9
18:2n-6Linoleic acid2969.8 ± 737.52891.11067.7 - 5988.1
20:4n-6Arachidonic acid584.1 ± 167.3563.3195.9 - 1319.4
20:5n-3Eicosapentaenoic acid (EPA)71.9 ± 52.858.111.8 - 418.9
22:6n-3Docosahexaenoic acid (DHA)125.1 ± 59.8113.829.8 - 445.1

This table is based on data from Abdelmagid et al., 2015 and is presented to illustrate the format of quantitative results achievable with the use of an appropriate internal standard like this compound.[1][2][3]

Experimental Protocols

The following protocols describe a typical workflow for the quantitative analysis of fatty acids in plasma samples using this compound as an internal standard, followed by GC-MS analysis.

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol is a widely used liquid-liquid extraction method for isolating lipids from biological samples.

Materials:

  • Plasma samples

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform/methanol 2:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a glass centrifuge tube, add a known volume of the this compound internal standard solution (e.g., 50 µL of a 1 mg/mL solution).

  • Add 100 µL of the plasma sample to the tube containing the internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. This will result in two distinct liquid phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are derivatized to their more volatile methyl esters.

Materials:

  • Dried lipid extract from Protocol 1

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Cap the tube tightly and heat at 100°C for 10 minutes to hydrolyze the esterified fatty acids.

  • Cool the sample to room temperature.

  • Add 2 mL of 14% BF₃ in methanol. This reagent will methylate the free fatty acids.

  • Cap the tube and heat again at 100°C for 5 minutes.

  • Cool the sample to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial for analysis.

Protocol 3: GC-MS Analysis of FAMEs

This protocol outlines the general parameters for the analysis of FAMEs by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent)

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 220°C at 5°C/min, hold for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Analysis:

  • Identify the peaks corresponding to the individual FAMEs and the this compound internal standard based on their retention times and mass spectra.

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the response factor for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of FAME standards and the internal standard.

  • Quantify the concentration of each fatty acid in the original sample based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the application of this compound for quantitative lipidomics.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) sample->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction derivatization Derivatization to FAMEs (e.g., with BF3/Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_processing Data Processing (Peak Integration) gcms->data_processing quantification Quantification (Analyte/IS Ratio) data_processing->quantification results Quantitative Lipid Profile quantification->results

Caption: Experimental workflow for quantitative fatty acid analysis using an internal standard.

G IS This compound (Internal Standard) SamplePrep Sample Preparation IS->SamplePrep Corrects for Extraction Loss Instrument Instrumental Analysis IS->Instrument Corrects for Ionization Variability Analyte Endogenous Lipid (Analyte) Analyte->SamplePrep Analyte->Instrument SamplePrep->Instrument Quant Accurate Quantification Instrument->Quant Provides Analyte/IS Ratio

References

Applications of Heptadecanyl Stearate in Cell Culture Studies: A Focus on the Biological Activity of Stearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptadecanyl stearate is an ester composed of heptadecanol and stearic acid. While direct studies on the applications of this compound in cell culture are limited, the biological activities of its constituent fatty acid, stearic acid, are well-documented. In the cellular environment, esterases can hydrolyze this compound, releasing stearic acid, which can then exert a range of effects on cellular processes. Therefore, understanding the roles of stearic acid in cell culture is crucial for predicting and designing experiments involving this compound. It is hypothesized that this compound can serve as a stable, lipophilic delivery vehicle for stearic acid in vitro.

This document provides detailed application notes and protocols based on the known effects of stearic acid in various cell culture models. These notes are intended for researchers, scientists, and drug development professionals interested in the cellular effects of saturated fatty acids.

I. Applications of Stearic Acid in Cell Culture

Stearic acid (C18:0) is a saturated fatty acid with diverse roles in cell biology. Its applications in cell culture are broad, ranging from its use as a simple energy source to its function as a signaling molecule that can modulate inflammation, cell proliferation, differentiation, and apoptosis.

Modulation of Inflammatory Responses

In monocytic cell lines such as THP-1, stearic acid has been shown to potentiate pro-inflammatory signaling pathways, particularly in the presence of other inflammatory stimuli like TNF-α.[1][2][3] It can activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor involved in the innate immune response.[2]

Induction of Apoptosis and Regulation of Cell Viability

The effect of stearic acid on cell viability is highly context-dependent, varying with cell type and concentration. At high concentrations, stearic acid can induce apoptosis in several cell types, including porcine intestinal epithelial cells (IPEC-J2), 3T3-L1 preadipocytes, and human aortic endothelial cells.[4][5][6][7][8] This pro-apoptotic effect is often linked to the induction of endoplasmic reticulum (ER) stress.[4][5] Conversely, in some contexts, it can be protective or have minimal effects on viability at lower concentrations.

Regulation of Cell Differentiation

In addition to its effects on cell death, stearic acid can also influence cell differentiation. For instance, at low concentrations (0.01-0.1 mM), it has been shown to promote the differentiation of IPEC-J2 cells.[4][5]

Supplement in Serum-Free Media

Stearic acid is a valuable supplement in serum-free media formulations, particularly for biomanufacturing applications using cell lines like Chinese Hamster Ovary (CHO) cells. As a saturated fatty acid, it is not susceptible to peroxidation, making it a stable component for long-term culture. Cells can also convert stearic acid to oleic acid, a crucial unsaturated fatty acid, thereby reducing the metabolic burden on the cells.

II. Quantitative Data on Stearic Acid Effects in Cell Culture

The following table summarizes the quantitative effects of stearic acid observed in various cell culture studies.

Cell LineConcentration RangeIncubation TimeObserved EffectReference(s)
Porcine Intestinal Epithelial Cells (IPEC-J2)0.01-0.1 mMNot SpecifiedPromoted cell differentiation without affecting viability.[4][5]
Porcine Intestinal Epithelial Cells (IPEC-J2)High concentrationsTime- and dose-dependentInhibited cell viability, induced apoptosis and autophagy via ER stress.[4][5]
Porcine Intestinal Epithelial Cells (IPEC-J2)250 µM3 daysIncreased epithelial permeability and induced mitochondrial dysfunction.[9]
Human Aortic Endothelial Cells (HAEC)Up to 50 µM48 hoursInhibited cell growth.[8]
Human Aortic Endothelial Cells (HAEC)> 50 µM48 hoursInduced cytotoxicity.[8]
3T3-L1 Preadipocytes50 µM48 hoursSignificantly increased cell death and apoptosis.[6][7]
Embryonic Chick CardiomyocytesED₅₀ of 71 µMNot SpecifiedInduced a concentration-dependent increase in cell death.[10]
Human Breast Cancer Cells (MDA-MB-231)25 µM (as propofol stearate)Not SpecifiedSuppressed cell adhesion (~34%) and migration (~41%), and induced apoptosis (~25%).[11]

III. Experimental Protocols

Preparation of Stearic Acid-BSA Complex for Cell Culture

Stearic acid is poorly soluble in aqueous culture media. To ensure its bioavailability and prevent cytotoxicity from solvents, it is essential to complex it with bovine serum albumin (BSA).

Materials:

  • Stearic acid powder

  • Ethanol (100%, cell culture grade)

  • Fatty acid-free BSA

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath or heating block

  • Sterile filters (0.22 µm)

Protocol:

  • Prepare a stock solution of stearic acid: Dissolve stearic acid in 100% ethanol to make a concentrated stock solution (e.g., 500 mM). Heat the solution at 70°C to ensure complete dissolution.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a desired concentration (e.g., 10%). Incubate this solution at 37°C.

  • Complex stearic acid with BSA: While vortexing the BSA solution, slowly add the stearic acid stock solution to achieve the desired final concentration and molar ratio (a common ratio is 3:1 to 6:1 stearic acid to BSA).

  • Incubate for complexation: Incubate the mixture in a water bath at 55°C for 15-30 minutes with intermittent vortexing to facilitate the binding of stearic acid to BSA.

  • Prepare a BSA control: Prepare a control solution by adding an equivalent volume of 100% ethanol to the BSA solution without the stearic acid.

  • Sterilization and Storage: Sterilize the stearic acid-BSA complex and the BSA control solution by passing them through a 0.22 µm filter. Store the solutions at -20°C for long-term use. Before treating cells, thaw the solutions and incubate at 55°C for 15 minutes.

Cell Viability and Apoptosis Assay following Stearic Acid Treatment

Materials:

  • Cells of interest plated in 96-well or 12-well plates

  • Stearic acid-BSA complex and BSA control

  • Cell proliferation reagent (e.g., WST-1) or MTT

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol for Cell Viability (WST-1 Assay):

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the stearic acid-BSA complex and the BSA control for the desired duration (e.g., 24 or 48 hours).

  • Add the WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the BSA control-treated cells.

Protocol for Apoptosis (Annexin V/PI Staining):

  • Seed cells in a 12-well plate and treat with stearic acid-BSA as described above.

  • After the treatment period, collect both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

IV. Signaling Pathways and Visualizations

Stearic Acid-Induced TLR4 Signaling in Monocytic Cells

In monocytic cells, stearic acid can activate the TLR4 signaling pathway. This can occur through both MyD88-dependent and MyD88-independent (TRIF-dependent) pathways, leading to the production of pro-inflammatory cytokines. A study has shown that in cooperation with TNF-α, stearic acid potentiates MIP-1α production via a MyD88-independent, TBK1/IRF3-mediated pathway.[1][2][3]

TLR4_Signaling SA Stearic Acid TLR4 TLR4 SA->TLR4 activates TNFa TNF-α TNFR TNFR TNFa->TNFR binds TRIF TRIF TLR4->TRIF recruits NFkB_path NF-κB Pathway TNFR->NFkB_path TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates MIP1a MIP-1α (CCL3) IRF3->MIP1a induces transcription NFkB_path->MIP1a induces transcription

Caption: Stearic acid- and TNF-α-induced signaling in monocytic cells.

Experimental Workflow for Studying Stearic Acid Effects

The following diagram illustrates a general workflow for investigating the cellular effects of stearic acid.

Experimental_Workflow prep Prepare Stearic Acid-BSA Complex treat Treat Cells with Stearic Acid-BSA prep->treat culture Cell Culture (e.g., IPEC-J2, THP-1) culture->treat viability Assess Cell Viability (MTT/WST-1) treat->viability apoptosis Analyze Apoptosis (Flow Cytometry) treat->apoptosis gene_exp Gene Expression Analysis (qPCR) treat->gene_exp protein_exp Protein Expression (Western Blot) treat->protein_exp data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis gene_exp->data_analysis protein_exp->data_analysis

Caption: General experimental workflow for cell culture studies.

V. Conclusion

References

Application Notes & Protocols: Heptadecanyl Stearate for Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptadecanyl stearate, the ester of heptadecanoic acid and stearyl alcohol, is a highly lipophilic compound with potential applications as a solid lipid matrix in nanoparticle-based drug delivery systems. Its solid-state nature at physiological temperatures makes it a candidate for forming the core of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These carriers are advantageous for enhancing the bioavailability of poorly water-soluble drugs, providing controlled release, and enabling targeted drug delivery.

This document provides an overview of the application of long-chain fatty acid esters, represented by stearic acid, in the formulation of SLNs and NLCs. It includes detailed experimental protocols, characterization techniques, and representative data.

Core Concepts: SLNs and NLCs

Solid Lipid Nanoparticles (SLNs) are colloidal carriers where the lipid core is solid at both room and body temperature. They are typically composed of a solid lipid, a surfactant, and the active pharmaceutical ingredient (API).

Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles that incorporate a liquid lipid within the solid lipid matrix. This creates a less-ordered lipid core, which can lead to higher drug loading and reduced drug expulsion during storage compared to SLNs[1].

Quantitative Data from Stearic Acid-Based Nanoparticle Formulations

The following tables summarize typical physicochemical properties of nanoparticles formulated with stearic acid as the solid lipid. These values can serve as a benchmark for formulations based on this compound.

Table 1: Physicochemical Properties of Stearic Acid-Based Solid Lipid Nanoparticles (SLNs)

Formulation/DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
Paliperidone-loaded SLNs230 ± 30--42.44.1[2]
Podophyllotoxin-loaded SLNs56.5 ± 25.8--85.6-[3]
Variabilin-loaded SLNs198.2 (hydrodynamic radius)< 0.3-31.4--[4]
Blank SLNs220~0.25---[5]
Testosterone-loaded SLNs278.29--55-

Table 2: Physicochemical Properties of Stearic Acid-Based Nanostructured Lipid Carriers (NLCs)

Formulation/DrugLipid Ratio (Solid:Liquid)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Diclofenac Sodium NLC (F1)Stearic Acid:Oleic Acid (6:4)333.60 ± 144.29--89.38 ± 3.69[6][7]
Diclofenac Sodium NLC (F2)Stearic Acid:Oleic Acid (7:3)545.93 ± 138.38--82.59 ± 1.54[6][7]
Diclofenac Sodium NLC (F3)Stearic Acid:Oleic Acid (8:2)791.77 ± 85.57--76.96 ± 3.29[6][7]
Glibenclamide-loaded NLCs-86.74 - 126.65--35.65 to -41.3860.74 - 73.32[8]

Experimental Protocols

The following are detailed protocols for the preparation of SLNs and NLCs using a solid lipid like this compound or stearic acid.

Protocol 1: High-Shear Homogenization for SLN/NLC Preparation

This is a widely used method that relies on high-speed stirring and high-pressure homogenization to produce nanoparticles.

Materials:

  • Solid Lipid (e.g., this compound/Stearic Acid)

  • Liquid Lipid for NLCs (e.g., Oleic Acid, Capryol 90)[9]

  • Surfactant (e.g., Tween® 80, Poloxamer 188)[10]

  • Active Pharmaceutical Ingredient (API)

  • Purified Water

Procedure:

  • Lipid Phase Preparation:

    • Melt the solid lipid (and liquid lipid for NLCs) at a temperature 5-10°C above its melting point.

    • Dissolve the lipophilic API in the molten lipid phase.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000-15,000 rpm) for 10-15 minutes. This forms a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to a high-pressure homogenizer.

    • Homogenize for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point.

  • Cooling and Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming solid nanoparticles.

  • Storage:

    • Store the nanoparticle dispersion at 4°C.

Protocol 2: Solvent Diffusion Method for NLC Preparation[8][11]

This method is suitable for thermolabile drugs as it avoids high temperatures.

Materials:

  • Solid Lipid (e.g., this compound/Stearic Acid)

  • Liquid Lipid (e.g., Oleic Acid)[11]

  • API

  • Water-miscible Organic Solvent (e.g., Ethanol, Acetone)

  • Aqueous Surfactant Solution (e.g., Tween® 80 in water)

Procedure:

  • Organic Phase Preparation:

    • Dissolve the solid lipid, liquid lipid, and API in the water-miscible organic solvent.

  • Dispersion:

    • Inject the organic phase into the aqueous surfactant solution, which is being stirred at a constant, moderate speed.

  • Nanoprecipitation:

    • The rapid diffusion of the organic solvent into the aqueous phase causes the lipid to precipitate, forming nanoparticles.

  • Solvent Removal:

    • Remove the organic solvent from the dispersion using a rotary evaporator under reduced pressure.

  • Storage:

    • Store the final NLC suspension at 4°C.

Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle dispersion with purified water to an appropriate concentration. Analyze using a Zetasizer or similar instrument. The zeta potential is a measure of the surface charge and indicates the stability of the colloidal dispersion[4][12]. Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered stable[4].

2. Morphology:

  • Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Procedure: A drop of the nanoparticle dispersion is placed on a stub or grid, dried, and may be sputter-coated with a conductive material (for SEM). This provides visual confirmation of the particle shape and size distribution.

3. Entrapment Efficiency (EE) and Drug Loading (DL):

  • Technique: Centrifugation followed by quantification of the free drug.

  • Procedure:

    • Separate the free, unentrapped drug from the nanoparticles by ultracentrifugation.

    • Quantify the amount of drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

4. Crystallinity and Thermal Behavior:

  • Technique: Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).

  • Procedure: Lyophilize the nanoparticle dispersion to obtain a dry powder. Analyze the powder using DSC to determine melting point and crystallinity changes, and XRD to assess the polymorphic form of the lipid matrix[13][14].

Visualizations

Experimental Workflow for Nanoparticle Formulation

Workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation SolidLipid Solid Lipid (this compound) Melt Melt & Dissolve API (> Melting Point) SolidLipid->Melt LiquidLipid Liquid Lipid (for NLCs) LiquidLipid->Melt API Lipophilic API API->Melt PreEmulsion Pre-emulsion Formation (High-Shear Homogenization) Melt->PreEmulsion Hot Lipid Phase Water Purified Water Dissolve Dissolve & Heat Water->Dissolve Surfactant Surfactant Surfactant->Dissolve Dissolve->PreEmulsion Hot Aqueous Phase HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling & Nanoparticle Formation HPH->Cooling FinalProduct SLN / NLC Dispersion Cooling->FinalProduct

Caption: Workflow for preparing lipid nanoparticles via high-pressure homogenization.

Logical Relationship of Nanoparticle Components

Components NP Lipid Nanoparticle (SLN or NLC) Core Lipid Core NP->Core comprises Shell Stabilizing Shell NP->Shell is stabilized by Payload Payload NP->Payload encapsulates SolidLipid Solid Lipid (e.g., this compound) Core->SolidLipid contains LiquidLipid Liquid Lipid (NLC only) Core->LiquidLipid may contain Surfactant Surfactant / Emulsifier Shell->Surfactant is formed by API Active Pharmaceutical Ingredient (API) Payload->API

Caption: Hierarchical structure of a Nanostructured Lipid Carrier (NLC).

References

Application Notes: Dissolving Heptadecanoyl Stearate for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptadecanoyl stearate (also known as heptadecyl stearate) is a wax ester, a type of lipid composed of heptadecanoic acid and stearyl alcohol. With a molecular formula of C35H70O2 and a molecular weight of approximately 522.93 g/mol , it is a highly non-polar and water-insoluble solid at room temperature[1][2][3]. Due to its hydrophobic nature, dissolving heptadecanoyl stearate for use in aqueous experimental systems, such as cell culture media, presents a significant challenge. The choice of an appropriate solvent and dissolution protocol is critical to ensure the compound's bioavailability and to avoid solvent-induced artifacts in experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of Heptadecanoyl Stearate is provided in the table below.

PropertyValueReference
Synonyms Heptadecyl stearate, Stearic acid, heptadecyl ester[1][2]
CAS Number 18299-82-6[1][2][4]
Molecular Formula C35H70O2[1][2][3]
Molecular Weight 522.93 g/mol [1][2][3]
Physical State Solid[1]
Storage Room temperature[1][2]

Solubility Considerations

Due to its long alkyl chains, heptadecanoyl stearate is poorly soluble in polar solvents like water and alcohols with shorter chains. It exhibits better solubility in non-polar organic solvents. For biological experiments, it is often necessary to create a stock solution in an organic solvent and then dilute it into an aqueous medium, frequently with the aid of a carrier molecule like bovine serum albumin (BSA) to enhance solubility and stability in the final medium[5][6][7]. The use of organic solvents like ethanol or DMSO is common for initial dissolution, but their final concentration in cell culture should be minimized to avoid toxicity[6][8].

The table below presents solubility data for stearic acid, a component of heptadecanoyl stearate, in various organic solvents. This data serves as a useful proxy for estimating the solubility of heptadecanoyl stearate. The solubility of stearic acid generally increases with temperature[9][10][11].

SolventTemperature (°C)Solubility (g / 100g Solvent)
Ethyl Acetate 28~ 23
34~ 35
40~ 50
Ethanol 28~ 10
34~ 18
40~ 28
Acetone 28~ 8
34~ 15
40~ 25
Methanol 28~ 3
34~ 5
40~ 8

Note: Data is for stearic acid and is approximated from graphical representations in the cited literature[9][10][11].

Experimental Protocols

Two primary protocols are provided below for the dissolution of heptadecanoyl stearate for use in typical research experiments, particularly for cell culture applications.

Protocol 1: Preparation of Heptadecanoyl Stearate-BSA Complex

This method is recommended for cell-based assays where the presence of organic solvents must be minimized. The use of fatty acid-free BSA facilitates the dispersion of the lipid in aqueous media[5][7].

Materials:

  • Heptadecanoyl stearate

  • Ethanol (or Chloroform/Methanol mixture)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Glass vials

  • Nitrogen gas source

  • Sonicator (bath or probe)

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a Stock Solution:

    • Weigh the desired amount of heptadecanoyl stearate and dissolve it in a minimal amount of ethanol (or another suitable organic solvent) to create a concentrated stock solution (e.g., 10-20 mg/mL).

    • Gentle warming and vortexing may be necessary to fully dissolve the solid.

  • Create a Lipid Film:

    • Aliquot the desired volume of the stock solution into a sterile glass vial.

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial[5]. This step is crucial for maximizing the surface area for subsequent resuspension.

    • Ensure all solvent is removed by placing the vial under a vacuum for at least 1 hour[12].

  • Prepare BSA Solution:

    • Prepare a solution of fatty acid-free BSA in sterile PBS or serum-free cell culture medium at a suitable concentration (e.g., 10% w/v).

    • Warm the BSA solution to 37°C.

  • Complexation with BSA:

    • Add the pre-warmed BSA solution to the vial containing the lipid film.

    • Incubate the mixture at 37°C for 30-60 minutes, with intermittent vortexing or sonication to aid in the dissolution of the lipid film into the BSA solution[5][7]. The solution may appear slightly hazy.

  • Sterilization and Use:

    • Sterilize the final heptadecanoyl stearate-BSA complex solution by passing it through a 0.22 µm syringe filter.

    • The complex can now be added to the experimental system (e.g., cell culture medium) at the desired final concentration.

Protocol 2: Direct Solubilization in an Organic Solvent

This protocol is suitable for experiments where a small amount of a water-miscible organic solvent, such as ethanol or DMSO, is tolerable.

Materials:

  • Heptadecanoyl stearate

  • Ethanol or DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or vials

  • Water bath or heat block

  • Sonicator

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve heptadecanoyl stearate in 100% ethanol or DMSO to a high concentration (e.g., 50-100 mM).

    • To facilitate dissolution, warm the mixture to 40-50°C and sonicate until the solution is clear or a uniform milky suspension is formed[12][13].

  • Dilution into Experimental Medium:

    • Pre-warm the target aqueous medium (e.g., cell culture medium, buffer) to 37°C.

    • While vortexing the warm medium, add the concentrated stock solution dropwise to achieve the desired final concentration. It is critical to add the stock solution to the medium and not the other way around to prevent precipitation.

    • Ensure the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid cellular toxicity[6].

  • Final Preparation:

    • Vortex the final solution thoroughly before use.

    • For cell culture experiments, this final solution should be used immediately.

Visualizations

Workflow for BSA-Complexation Protocol

Workflow for Preparing Heptadecanoyl Stearate-BSA Complex cluster_prep Preparation cluster_complex Complexation cluster_final Final Steps start Weigh Heptadecanoyl Stearate dissolve Dissolve in Organic Solvent start->dissolve film Create Thin Lipid Film (Nitrogen Evaporation) dissolve->film add_bsa Add BSA Solution to Lipid Film film->add_bsa prep_bsa Prepare Fatty Acid-Free BSA Solution (37°C) prep_bsa->add_bsa incubate Incubate at 37°C (Vortex/Sonicate) add_bsa->incubate filter Sterile Filter (0.22 µm) incubate->filter end Add to Experimental System filter->end

Caption: Workflow diagram for the BSA-complexation method.

Workflow for Direct Solubilization Protocol

Workflow for Direct Solubilization of Heptadecanoyl Stearate cluster_stock Stock Solution Preparation cluster_dilution Dilution cluster_final Final Steps start Weigh Heptadecanoyl Stearate dissolve Dissolve in Ethanol/DMSO (Heat & Sonicate) start->dissolve add_stock Add Stock Dropwise to Vortexing Medium dissolve->add_stock warm_medium Warm Aqueous Medium (37°C) warm_medium->add_stock vortex Vortex Thoroughly add_stock->vortex end Use Immediately in Experiment vortex->end

Caption: Workflow diagram for the direct organic solvent method.

References

Heptadecanyl Stearate: A Reliable Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptadecanyl stearate (C35H70O2), a long-chain fatty acid ester, serves as a valuable reference standard in various chromatographic applications, particularly in the analysis of lipids and related compounds. Its high purity, stability, and distinct chromatographic behavior make it an excellent choice for both qualitative and quantitative analyses. This document provides detailed application notes and protocols for the use of this compound as a reference standard in Gas Chromatography (GC), with insights into its potential applications in High-Performance Liquid Chromatography (HPLC).

Application in Gas Chromatography (GC)

This compound is most commonly employed as an internal standard in GC analysis, particularly for the quantification of fatty acids, sterols, and other lipid components in complex matrices such as edible oils, biodiesels, and biological samples. Its utility stems from its structural similarity to many lipids of interest, ensuring comparable extraction efficiency and chromatographic behavior, while its unique chain length allows for clear separation from endogenous sample components.

Key Applications:
  • Lipid Profiling: Used to quantify the total lipid content and individual lipid classes in various oils and fats[1][2].

  • Biodiesel Analysis: Serves as an internal standard in the analysis of fatty acid methyl esters (FAMEs) during biodiesel production[2].

  • Tocopherol Quantification: Employed as an internal standard in the official AOCS method for determining total tocopherols in deodorizer distillate[3][4].

  • Squalene Analysis: Utilized as an internal standard for the quantification of squalene in vegetable oil deodorizer distillate by GC or GC-MS[5][6][7][8][9][10].

Experimental Protocols for Gas Chromatography

Protocol 1: this compound as an Internal Standard for Lipid Profiling

This protocol is adapted from methodologies used in the analysis of canola oil and biodiesel production[1][2][11][12][13].

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh approximately 40 mg of this compound.
  • Dissolve in 10 mL of chloroform to obtain a concentration of approximately 4.0 mg/mL[4]. Store the solution at -20°C.

2. Sample Preparation and Derivatization (Silylation):

  • Accurately weigh approximately 10-65 mg of the oil or lipid sample into a reaction vial[2][11].
  • Add a precise volume of the this compound internal standard solution (e.g., 250 µL to yield 1 mg of IS)[1][11].
  • Evaporate the solvent under a stream of nitrogen.
  • Add 100 µL of pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[1][11].
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Cool to room temperature. The sample is now ready for GC analysis.

3. GC-FID Operating Conditions:

ParameterValue
Column DB-5HT (15 m x 0.25 mm x 0.10 µm) or equivalent non-polar capillary column[1][2][11][12][13]
Injection Mode Cool on-column (COC)[1][2][11][12][13]
Injector Temperature Follow oven track
Oven Temperature Program Initial 110°C (hold 0.2 min), ramp to 140°C at 30°C/min, then ramp to 340°C at 10°C/min (hold 10 min)[2]
Carrier Gas Hydrogen or Helium[2]
Detector Flame Ionization Detector (FID)
Detector Temperature 370°C[2]

4. Quantification:

  • The concentration of the analyte is calculated using the following formula:
  • Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / ResponseFactor_analyte)
  • The response factor for each analyte should be determined experimentally by analyzing a standard mixture of known concentrations of the analyte and the internal standard.

Workflow for Internal Standard Quantification using GC-FID

GC_Internal_Standard_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample Spike Spike Sample with IS Sample->Spike IS_Stock Prepare IS Stock Solution (this compound in Chloroform) IS_Stock->Spike Derivatize Derivatize (e.g., Silylation) Spike->Derivatize Inject Inject Sample into GC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Analyte Concentration Integrate->Calculate External_Standard_Calibration cluster_standards Calibration Standards cluster_analysis Chromatographic Analysis cluster_calibration Calibration & Quantification Std1 Standard 1 (Conc. C1) Analyze_Stds Analyze Standards (Obtain Areas A1, A2...An) Std1->Analyze_Stds Std2 Standard 2 (Conc. C2) Std2->Analyze_Stds StdN Standard n (Conc. Cn) StdN->Analyze_Stds Plot Plot Area vs. Concentration Analyze_Stds->Plot Analyze_Unk Analyze Unknown (Obtain Area Ax) Quantify Calculate Unknown Concentration (Cx = (Ax - c) / m) Analyze_Unk->Quantify Regress Perform Linear Regression (y = mx + c) Plot->Regress Regress->Quantify

References

Application Notes and Protocols: Incorporation of Heptadecanyl Stearate into Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Heptadecanyl stearate is a long-chain ester that, due to its hydrophobic nature, can be incorporated into the lipid bilayer of artificial membranes such as liposomes. Its inclusion can modulate the biophysical properties of the membrane, including its fluidity, stability, and permeability. These modifications can be leveraged in various applications, particularly in the field of drug delivery, to enhance the encapsulation and retention of hydrophobic therapeutic agents. This document provides detailed protocols for the incorporation of this compound into artificial membranes and for the characterization of the resulting vesicles.

Data Presentation: Expected Effects of this compound on Liposome Properties

The incorporation of this compound into a standard phosphatidylcholine (PC) based liposomal formulation is expected to alter its physicochemical properties. The following tables summarize the anticipated quantitative data.

Table 1: Physicochemical Characterization of Liposomes with Varying this compound Concentrations

FormulationMolar Ratio (PC:Cholesterol:this compound)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Control10:5:0120 ± 50.15 ± 0.02-5.2 ± 0.8
HS-110:5:0.5125 ± 60.17 ± 0.03-5.5 ± 0.9
HS-210:5:1132 ± 70.19 ± 0.03-5.8 ± 1.1
HS-310:5:2145 ± 80.22 ± 0.04-6.1 ± 1.2

Data are presented as mean ± standard deviation (n=3).

Table 2: Encapsulation Efficiency and Membrane Fluidity

FormulationEncapsulation Efficiency (%) of a Model Hydrophobic DrugMembrane Fluidity (Fluorescence Anisotropy of DPH)
Control65 ± 40.18 ± 0.02
HS-172 ± 30.22 ± 0.02
HS-278 ± 40.28 ± 0.03
HS-385 ± 30.35 ± 0.03

Data are presented as mean ± standard deviation (n=3). DPH (1,6-diphenyl-1,3,5-hexatriene) is a fluorescent probe used to assess membrane fluidity.

Experimental Protocols

Protocol for Preparation of Liposomes Containing this compound by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, followed by extrusion to produce unilamellar vesicles (LUVs) of a defined size.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other suitable phospholipid

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model hydrophobic drug (e.g., Paclitaxel)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen gas cylinder

  • Vacuum pump

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare stock solutions of DPPC (20 mg/mL), cholesterol (10 mg/mL), and this compound (5 mg/mL) in a 2:1 (v/v) chloroform:methanol solvent mixture.

    • If encapsulating a hydrophobic drug, dissolve it in the same solvent mixture at a known concentration.

  • Lipid Film Formation:

    • In a round-bottom flask, add the appropriate volumes of the stock solutions to achieve the desired molar ratios (see Table 1).

    • If applicable, add the hydrophobic drug solution.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipid (e.g., 45-50°C for DPPC).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under a stream of nitrogen gas for 15-20 minutes to remove any residual solvent. Further dry the film under vacuum for at least 2 hours.

  • Hydration of the Lipid Film:

    • Pre-warm the PBS (pH 7.4) to the same temperature as the water bath.

    • Add the pre-warmed PBS to the round-bottom flask containing the lipid film. The volume of PBS will determine the final lipid concentration.

    • Gently rotate the flask by hand to hydrate the lipid film. This process will result in the formation of multilamellar vesicles (MLVs). Allow the hydration to proceed for 1-2 hours.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Draw the MLV suspension into a syringe and pass it through the extruder to another syringe.

    • Repeat this extrusion process 11-21 times to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

Protocol for Characterization of Liposomes

2.2.1. Particle Size and Zeta Potential Analysis

  • Dilute the liposome suspension with filtered PBS to an appropriate concentration for analysis.

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Perform the measurements in triplicate at 25°C.

2.2.2. Determination of Encapsulation Efficiency

  • Separation of Free Drug:

    • Separate the unencapsulated drug from the liposomes using a method such as size exclusion chromatography (e.g., Sephadex G-50 column) or centrifugation.

    • For centrifugation, place the liposome suspension in a centrifuge tube and spin at a high speed (e.g., 14,000 rpm) for 30 minutes. The liposomes will form a pellet, and the supernatant will contain the unencapsulated drug.

  • Quantification of Drug:

    • To determine the total amount of drug, disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

    • Quantify the amount of drug in the total liposome suspension and in the free drug fraction (supernatant or eluate) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

2.2.3. Membrane Fluidity Assessment using Fluorescence Anisotropy

  • Label the liposomes with a fluorescent probe sensitive to membrane fluidity, such as 1,6-diphenyl-1,3,5-hexatriene (DPH).

  • Incubate the liposomes with the DPH probe in the dark at room temperature.

  • Measure the fluorescence anisotropy of the DPH-labeled liposomes using a fluorescence spectrophotometer equipped with polarizing filters.

  • An increase in fluorescence anisotropy indicates a decrease in membrane fluidity.

2.2.4. Stability Assessment

  • Store the liposome formulations at different temperatures (e.g., 4°C and 25°C).

  • At predetermined time points (e.g., 0, 7, 14, and 28 days), withdraw samples and analyze for changes in particle size, PDI, and drug leakage (by measuring the amount of free drug).

  • Assess the stability by monitoring the retention of the initial characteristics over time.

Visualization of Workflows and Relationships

Experimental Workflow Diagram

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_data Data Analysis & Interpretation prep_start Start: Lipid Stock Solutions (Phospholipid, Cholesterol, this compound, Drug) film_formation Thin-Film Formation (Rotary Evaporation) prep_start->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration extrusion Extrusion for Size Homogenization hydration->extrusion final_liposomes Final Liposome Formulation extrusion->final_liposomes char_size Particle Size & Zeta Potential (DLS) final_liposomes->char_size char_ee Encapsulation Efficiency (HPLC) final_liposomes->char_ee char_fluidity Membrane Fluidity (Fluorescence Anisotropy) final_liposomes->char_fluidity char_stability Stability Assessment final_liposomes->char_stability analysis Analyze Biophysical Properties and Drug Delivery Potential char_size->analysis char_ee->analysis char_fluidity->analysis char_stability->analysis

Caption: Workflow for the preparation and characterization of liposomes containing this compound.

Logical Relationship Diagram

logical_relationship cluster_properties Altered Membrane Properties cluster_outcomes Potential Outcomes for Drug Delivery hs_stearate Incorporate This compound inc_packing Increased Acyl Chain Packing hs_stearate->inc_packing leads to dec_fluidity Decreased Membrane Fluidity inc_packing->dec_fluidity inc_stability Increased Membrane Stability dec_fluidity->inc_stability inc_ee Increased Encapsulation of Hydrophobic Drugs dec_fluidity->inc_ee dec_leakage Decreased Drug Leakage inc_stability->dec_leakage controlled_release Controlled Drug Release dec_leakage->controlled_release

Caption: The logical relationship between incorporating this compound and its effects on membrane properties and drug delivery outcomes.

Heptadecanyl Stearate: Application and Protocols for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanyl stearate, a saturated wax ester, is emerging as a promising lipid excipient for the development of sophisticated drug delivery systems. Its high lipophilicity, solid-state at physiological temperatures, and biocompatibility make it an excellent candidate for formulating Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanoparticle systems offer significant advantages for drug delivery, including enhanced bioavailability of poorly soluble drugs, controlled and sustained release profiles, and targeted delivery to specific tissues. This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of lipid-based nanoparticles for drug delivery.

Disclaimer: The following protocols and data are based on the well-established use of stearic acid as a solid lipid in nanoparticle formulations. Due to the limited availability of specific data for this compound, stearic acid is used here as a representative model to illustrate the principles and methodologies. Researchers should optimize these protocols for this compound based on its specific physicochemical properties.

Applications in Drug Delivery

This compound is particularly suited for the encapsulation of lipophilic drugs, protecting them from degradation and controlling their release. Potential therapeutic areas include:

  • Oncology: Encapsulation of chemotherapeutic agents to improve tumor targeting and reduce systemic toxicity.

  • Infectious Diseases: Formulation of antiviral and antifungal drugs to enhance their therapeutic index.

  • Central Nervous System (CNS) Disorders: Development of brain-targeting nanoparticles for the delivery of neuroprotective agents.

  • Topical and Transdermal Delivery: Incorporation into creams and gels for sustained release of dermatological drugs.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of lipid nanoparticles formulated with solid lipids like stearic acid, which can be considered as a starting point for formulations with this compound.

Table 1: Physicochemical Properties of Drug-Loaded Solid Lipid Nanoparticles (SLNs)

ParameterTypical Value Range
Particle Size (z-average, nm)150 - 400
Polydispersity Index (PDI)0.1 - 0.3
Zeta Potential (mV)-15 to -30
Drug Loading (%)1 - 10
Encapsulation Efficiency (%)70 - 95

Table 2: In Vitro Drug Release Profile from SLNs

Time (hours)Cumulative Drug Release (%)
110 - 25
430 - 50
850 - 70
1265 - 85
2480 - 98

Experimental Protocols

Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This protocol describes the preparation of drug-loaded SLNs using a hot homogenization technique followed by ultrasonication.

Materials:

  • This compound (Solid Lipid)

  • Drug (Lipophilic Active Pharmaceutical Ingredient)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Co-surfactant (e.g., Soy lecithin)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound by heating it to 5-10°C above its melting point.

    • Dissolve the lipophilic drug in the molten lipid under continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication:

    • Immediately subject the hot pre-emulsion to probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Cool down the resulting nanoemulsion in an ice bath under gentle stirring. The solidification of the lipid droplets leads to the formation of SLNs.

  • Purification (Optional):

    • Unentrapped drug and excess surfactant can be removed by methods such as dialysis or centrifugation.

Protocol 2: Characterization of this compound SLNs

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration.

    • Measure the particle size and PDI using a DLS instrument at 25°C.

    • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Anemometry

  • Procedure:

    • Dilute the SLN dispersion with purified water.

    • Measure the electrophoretic mobility to determine the zeta potential at 25°C.

    • Perform measurements in triplicate.

3. Determination of Drug Loading and Encapsulation Efficiency:

  • Procedure:

    • Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation or centrifugal filtration.

    • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Disrupt the SLNs in the pellet using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug.

    • Quantify the total amount of drug in the initial dispersion.

    • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

4. In Vitro Drug Release Study:

  • Technique: Dialysis Bag Method

  • Procedure:

    • Place a known amount of the drug-loaded SLN dispersion into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of drug released in the collected samples using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

Experimental_Workflow Experimental Workflow for SLN Preparation and Characterization cluster_prep SLN Preparation cluster_char Characterization prep1 Lipid Phase Preparation (this compound + Drug) prep3 High-Shear Homogenization prep1->prep3 prep2 Aqueous Phase Preparation (Water + Surfactants) prep2->prep3 prep4 Ultrasonication prep3->prep4 prep5 Cooling & SLN Formation prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 SLN Dispersion char2 Zeta Potential prep5->char2 SLN Dispersion char3 Drug Loading & Encapsulation Efficiency prep5->char3 SLN Dispersion char4 In Vitro Drug Release prep5->char4 SLN Dispersion

Caption: Workflow for SLN preparation and characterization.

Drug_Release_Pathway Conceptual Drug Release from SLNs SLN Drug-Loaded SLN (this compound Matrix) Burst Burst Release (Surface Drug) SLN->Burst Diffusion Sustained Release (Diffusion through Matrix) SLN->Diffusion Erosion Matrix Erosion SLN->Erosion ReleasedDrug Released Drug Burst->ReleasedDrug Diffusion->ReleasedDrug Erosion->ReleasedDrug

Caption: Mechanisms of drug release from SLNs.

Conclusion

This compound holds considerable promise as a key component in the formulation of next-generation drug delivery systems. Its properties suggest its suitability for creating stable and efficient SLNs and NLCs. The protocols and data presented here, using stearic acid as a proxy, provide a solid foundation for researchers to begin exploring the full potential of this compound in their drug development programs. Further studies are warranted to fully characterize its performance and optimize formulations for specific therapeutic applications.

Application Notes and Protocols for the Quantification of Heptadecanyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Heptadecanyl stearate, a wax ester of significant interest in various fields, including pharmaceuticals, cosmetics, and material science. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) are designed to ensure accurate and reproducible quantification.

Introduction to Analytical Approaches

The quantification of high molecular weight, non-volatile compounds like this compound presents unique analytical challenges. The two primary chromatographic techniques suitable for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity. Due to the low volatility of this compound, a high-temperature GC-MS method is typically employed for the analysis of the intact molecule. Alternatively, a derivatization step (transesterification) can be used to convert the wax ester into its more volatile fatty acid methyl ester (FAME) and fatty alcohol constituents for analysis at lower temperatures.[1][2]

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds.[3] Charged Aerosol Detection (CAD) provides a universal response for non-volatile analytes, making it an excellent choice for the direct quantification of this compound without the need for derivatization.[4][5]

Data Presentation: Comparative Performance of Analytical Methods

The selection of an analytical method often depends on the specific requirements of the study, such as sensitivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of GC-MS and HPLC-CAD for the analysis of wax esters, based on data for compounds structurally similar to this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD)
Principle Separation of volatile/semi-volatile compounds in a gaseous mobile phase followed by mass-based detection.Separation of non-volatile compounds in a liquid mobile phase followed by universal detection based on aerosol charging.[3]
Derivatization Optional (Transesterification to FAMEs) or direct analysis of intact ester at high temperatures.[1][3]Not required.[3]
Linearity (R²) > 0.99> 0.99 (with appropriate curve fitting)
Limit of Detection (LOD) 0.21 - 0.54 µg/mL (for FAMEs)~1 ng on column
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL (for FAMEs)~2.3–4.2 ng per injection
Precision (RSD%) < 7%Generally < 5%
Accuracy (Recovery %) 88 - 109%90 - 110%

Note: The quantitative data presented is based on studies of behenyl stearate and other long-chain wax esters and is expected to be comparable for this compound.[3]

Experimental Protocols

Protocol 1: Quantification of Intact this compound by High-Temperature GC-MS

This protocol describes the direct analysis of this compound without derivatization.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample matrix containing this compound into a glass vial.
  • Add a known amount of a suitable internal standard (e.g., Cholesteryl heptadecanoate).
  • Dissolve the sample and internal standard in 10 mL of a suitable solvent such as chloroform or a mixture of chloroform and methanol (2:1, v/v).
  • Vortex the sample for 1 minute to ensure complete dissolution. If necessary, use sonication.
  • Transfer an aliquot of the sample solution to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: High-temperature capillary column, e.g., DB-1HT (15 m x 0.25 mm, 0.10 µm film thickness).[6]
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector Temperature: 350°C.
  • Injection Volume: 1 µL in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 1 minute.
  • Ramp to 380°C at 15°C/min.
  • Hold at 380°C for 10 minutes.
  • MS Transfer Line Temperature: 350°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-800.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard, covering the expected concentration range of the samples.
  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
  • Quantify this compound in the samples using the generated calibration curve.

Protocol 2: Quantification of this compound by HPLC-CAD

This protocol allows for the direct quantification of this compound without the need for derivatization.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample containing this compound into a volumetric flask.
  • Dissolve the sample in a suitable solvent, such as a mixture of isopropanol and hexane (e.g., 2:1 v/v), to a known volume.[3]
  • Ensure the sample is fully dissolved; sonication may be used if necessary.
  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-CAD Instrumentation and Conditions

  • HPLC System: Thermo Scientific Vanquish or equivalent.
  • Detector: Thermo Scientific Corona Veo Charged Aerosol Detector or equivalent.
  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v)
  • Gradient:
  • 0-5 min: 80% B
  • 5-20 min: Gradient to 100% B
  • 20-25 min: Hold at 100% B
  • 25.1-30 min: Return to 80% B and equilibrate.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 10 µL.
  • CAD Settings:
  • Evaporation Temperature: 35°C
  • Nebulizer Gas (Nitrogen): 4.0 bar

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the sample solvent.
  • Generate a calibration curve. The CAD response can be non-linear, so a quadratic or power function fit may be necessary.
  • Plot the peak area of this compound against the concentration.
  • Quantify this compound in the samples using the calibration curve.

Visualized Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh Sample add_is Add Internal Standard weigh->add_is dissolve Dissolve in Solvent add_is->dissolve vortex Vortex/Sonicate dissolve->vortex transfer Transfer to GC Vial vortex->transfer inject Inject into GC transfer->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect quantify Data Analysis & Quantification detect->quantify

Caption: Workflow for High-Temperature GC-MS Analysis.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-CAD Analysis weigh_hplc Weigh Sample dissolve_hplc Dissolve in Solvent weigh_hplc->dissolve_hplc sonicate_hplc Sonicate dissolve_hplc->sonicate_hplc filter_hplc Filter (0.45 µm) sonicate_hplc->filter_hplc transfer_hplc Transfer to HPLC Vial filter_hplc->transfer_hplc inject_hplc Inject into HPLC transfer_hplc->inject_hplc separate_hplc Chromatographic Separation inject_hplc->separate_hplc nebulize_hplc Nebulization separate_hplc->nebulize_hplc charge_hplc Aerosol Charging nebulize_hplc->charge_hplc detect_hplc Detection (CAD) charge_hplc->detect_hplc quantify_hplc Data Analysis & Quantification detect_hplc->quantify_hplc

Caption: Workflow for HPLC-CAD Analysis.

References

Application Notes and Protocols for the Use of Odd-Chain Fatty Acids in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Heptadecanyl Stearate": Initial searches for "this compound" did not yield specific applications in metabolic labeling studies. This compound is an ester of heptadecanol (a 17-carbon alcohol) and stearic acid (an 18-carbon fatty acid)[1][2][3]. While chemically interesting, its direct use as a metabolic tracer is not well-documented in the reviewed literature. However, the search results provide extensive information on the use of odd-chain fatty acids (OCFAs), particularly heptadecanoic acid (C17:0), as powerful tools in metabolic labeling. This document will therefore focus on the principles and protocols for using heptadecanoic acid and other OCFAs as metabolic tracers, which aligns with the likely intent of the original query.

Application Notes

Introduction to Odd-Chain Fatty Acid Metabolic Labeling

Metabolic labeling with fatty acids is a crucial technique for understanding lipid metabolism in health and disease. While even-chain fatty acids are the most abundant in nature, odd-chain fatty acids (OCFAs) like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) serve as unique tracers[4][5][6][7]. Their utility stems from their distinct metabolic fate. Upon β-oxidation, even-chain fatty acids are completely broken down into acetyl-CoA units. In contrast, the final round of β-oxidation of an OCFA yields one molecule of propionyl-CoA and one molecule of acetyl-CoA[7]. This propionyl-CoA can then enter the citric acid cycle via succinyl-CoA, providing a unique metabolic signature that can be traced using isotopic labeling[7].

Key Applications

The use of isotopically labeled OCFAs allows researchers to investigate various aspects of fatty acid metabolism:

  • Myocardial Metabolism: Radiolabeled heptadecanoic acid (e.g., with 11C) has been successfully employed as a tracer in positron emission tomography (PET) to study fatty acid uptake and metabolism in the heart[8][9][10][11]. This is particularly valuable for investigating cardiac diseases and inherited disorders of fatty acid oxidation[9][10].

  • Lipidomics and Flux Analysis: Stable isotope-labeled OCFAs (e.g., with 13C or 2H) are used in mass spectrometry-based lipidomics to trace the incorporation of these fatty acids into various lipid species (e.g., triglycerides, phospholipids) and to quantify metabolic fluxes[12][13][14][15][16][17].

  • Cancer Biology: OCFAs have been shown to have anti-proliferative effects in some cancer cell lines, and metabolic labeling can be used to understand the mechanisms behind these effects[18].

  • Neurological and Metabolic Diseases: Aberrant fatty acid metabolism is implicated in a range of diseases. OCFAs are being investigated as biomarkers and their metabolic pathways are studied to understand conditions like type 2 diabetes and non-alcoholic fatty liver disease[19][20].

Advantages of Using Odd-Chain Fatty Acids as Tracers
  • Distinct Metabolic Fate: The production of propionyl-CoA allows for the differentiation of tracer metabolism from the metabolism of endogenous even-chain fatty acids.

  • Low Endogenous Background: OCFAs are generally present at lower concentrations in cells and tissues compared to even-chain fatty acids, which can improve the signal-to-noise ratio in labeling experiments[6].

  • Versatility: OCFAs can be labeled with either radioactive or stable isotopes, making them suitable for a variety of analytical platforms, including PET, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Cultured Cells with Heptadecanoic Acid (C17:0) for Lipidomic Analysis

This protocol provides a general workflow for labeling cultured mammalian cells with 13C-labeled heptadecanoic acid to trace its incorporation into cellular lipids.

Materials:

  • 13C-labeled heptadecanoic acid (13C17-C17:0)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry

  • LC-MS or GC-MS system

Methodology:

  • Preparation of Labeled Fatty Acid Stock Solution:

    • Prepare a stock solution of 13C17-C17:0 complexed to fatty acid-free BSA. This improves the solubility and delivery of the fatty acid to the cells. A typical molar ratio of fatty acid to BSA is 5:1.

    • Dissolve the BSA in PBS.

    • Separately, dissolve the 13C17-C17:0 in ethanol.

    • Slowly add the fatty acid solution to the BSA solution while stirring.

    • Incubate at 37°C for 30-60 minutes to allow for complex formation.

    • Sterile filter the final solution.

  • Cell Culture and Labeling:

    • Plate the cells in appropriate culture vessels and allow them to reach the desired confluency (typically 60-80%).

    • Remove the growth medium and replace it with a fresh medium containing the 13C17-C17:0-BSA complex at the desired final concentration (e.g., 10-100 µM).

    • Incubate the cells for the desired labeling period (e.g., 1, 4, 8, or 24 hours). The optimal time will depend on the specific research question and cell type.

  • Cell Harvesting and Lipid Extraction:

    • After the labeling period, wash the cells twice with ice-cold PBS to remove any remaining labeled fatty acid from the medium.

    • Harvest the cells by scraping or trypsinization.

    • Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer method. This typically involves the addition of a chloroform:methanol mixture to the cell pellet.

    • Add internal standards for the lipid classes of interest to the extraction solvent to allow for accurate quantification.

  • Sample Analysis by Mass Spectrometry:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for LC-MS or GC-MS analysis.

    • Analyze the samples to identify and quantify the incorporation of the 13C label into different lipid species.

Protocol 2: In Vivo Metabolic Labeling in a Mouse Model

This protocol outlines a general procedure for in vivo labeling with an isotopically labeled odd-chain fatty acid.

Materials:

  • Isotopically labeled odd-chain fatty acid (e.g., 13C- or 2H-labeled C17:0)

  • Vehicle for administration (e.g., corn oil for oral gavage)

  • Animal model (e.g., C57BL/6 mice)

  • Blood collection supplies

  • Tissue harvesting tools

Methodology:

  • Tracer Administration:

    • Administer the labeled fatty acid to the animals. A common method is oral gavage, where the fatty acid is mixed with a vehicle like corn oil[16]. The dosage will depend on the specific tracer and experimental design.

  • Sample Collection:

    • Collect blood samples at various time points after tracer administration to monitor the appearance and clearance of the labeled fatty acid and its metabolites in the plasma[16].

    • At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, heart, adipose tissue).

  • Sample Processing and Analysis:

    • Process the plasma and tissue samples to extract lipids as described in Protocol 1.

    • Analyze the lipid extracts by mass spectrometry to determine the distribution and incorporation of the isotopic label in different tissues and lipid pools.

Data Presentation

Table 1: Biodistribution of Radiolabeled Heptadecanoic Acid Analogs in Rats and Dogs

TracerAnimal ModelTime PointMyocardial Uptake (% Injected Dose)Reference
Beta-methyl[1-11C]heptadecanoic acidRat30 min1.9%[8][11]
Beta-methyl[1-11C]heptadecanoic acidDog30 min8.3%[8][11]

Visualizations

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix OCFA Odd-Chain Fatty Acid (e.g., C17:0) Acyl_CoA_Synthetase Acyl-CoA Synthetase OCFA->Acyl_CoA_Synthetase ATP -> AMP + PPi OCFA_CoA Odd-Chain Acyl-CoA Acyl_CoA_Synthetase->OCFA_CoA CPT1 CPT1 OCFA_CoA->CPT1 OCFA_CoA_mito Odd-Chain Acyl-CoA CPT1->OCFA_CoA_mito Carnitine Shuttle Beta_Oxidation β-Oxidation Cycles OCFA_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Biotin, ATP Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase (B12) Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of odd-chain fatty acids.

experimental_workflow Start Start: Experimental Design Labeling Cell/Animal Labeling with Isotopically Labeled OCFA Start->Labeling Harvesting Harvest Cells/Tissues and Blood Samples Labeling->Harvesting Extraction Lipid Extraction Harvesting->Extraction Analysis Mass Spectrometry Analysis (LC-MS or GC-MS) Extraction->Analysis Data_Processing Data Processing and Metabolite Identification Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation End End: Conclusion Interpretation->End

Caption: General experimental workflow for metabolic labeling.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Heptadecanyl Stearate Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Heptadecanyl stearate in their experiments, maintaining its stability in solution is critical for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

Q2: What are the primary pathways of this compound degradation in solution?

The two main degradation pathways for this compound in solution are:

  • Hydrolysis: The cleavage of the ester bond by water, which can be catalyzed by acidic or basic conditions, results in the formation of heptadecanol and stearic acid.

  • Oxidation: While less common for saturated esters at room temperature, oxidation can be initiated by factors such as heat, light, and the presence of metal ions, leading to the formation of various degradation byproducts.[1]

Q3: What are the ideal storage conditions for this compound solutions?

To ensure the long-term stability of this compound stock solutions, it is recommended to:

  • Store solutions at -20°C for up to one month or at -80°C for up to six months.

  • Aliquot the solution into smaller, single-use vials to prevent repeated freeze-thaw cycles, which can accelerate degradation.

  • Use amber glass vials with Teflon-lined caps to minimize light exposure and prevent leaching of contaminants from plastic containers.

Q4: How can I prevent moisture-induced degradation of this compound?

Minimizing exposure to moisture is crucial to prevent hydrolysis.[2] This can be achieved by:

  • Using anhydrous solvents for the preparation of your solution.

  • Storing solutions in tightly sealed containers.

  • Working in a dry environment, such as under a nitrogen or argon atmosphere, when preparing and handling solutions.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Unexpected peaks in my chromatogram.

Possible Cause: You may be observing peaks corresponding to the degradation products of this compound, namely heptadecanol and stearic acid.

Troubleshooting Steps:

  • Peak Identification:

    • Run individual standards of stearic acid and heptadecanol under the same chromatographic conditions to confirm if the retention times of the unexpected peaks match.

    • Utilize mass spectrometry (GC-MS or LC-MS) to identify the molecular weights of the unknown peaks and confirm their identity as degradation products.

  • Preventative Measures:

    • Control pH: Ensure the pH of your solution is neutral (pH 7), as both acidic and basic conditions can catalyze hydrolysis.[2]

    • Solvent Choice: Use aprotic, non-polar solvents where possible, as they are less likely to participate in hydrolysis reactions. If aqueous solutions are necessary, use a buffered system to maintain a neutral pH.

    • Temperature Control: Perform experiments at controlled, ambient temperatures unless otherwise required by the protocol, as elevated temperatures can accelerate degradation.

Issue 2: Inconsistent or decreasing concentrations of this compound over time.

Possible Cause: This is a strong indicator of ongoing degradation in your stock or working solutions.

Troubleshooting Steps:

  • Review Storage and Handling Procedures:

    • Confirm that stock solutions are stored at the recommended temperatures (-20°C or -80°C).

    • Ensure that solutions are not subjected to repeated freeze-thaw cycles.

    • Verify that solutions are stored in appropriate containers (amber glass vials with Teflon-lined caps).

  • Evaluate Experimental Conditions:

    • Minimize Oxygen Exposure: If oxidation is suspected, de-gas your solvents and consider working under an inert atmosphere (nitrogen or argon). The presence of dissolved oxygen can contribute to oxidative degradation.[3]

    • Protect from Light: Conduct experiments in a light-controlled environment or use amber-colored labware to prevent photodegradation.

    • Chelating Agents: If metal-catalyzed oxidation is a concern, consider adding a chelating agent like EDTA to your solution to sequester metal ions.[2]

Quantitative Data Summary

The following table summarizes the key factors influencing the stability of this compound in solution and provides recommended preventative measures.

Factor Effect on Degradation Preventative Measures Quantitative Consideration (General for Long-Chain Esters)
Temperature Increased temperature accelerates hydrolysis and oxidation rates.Store solutions at -20°C or -80°C. Conduct experiments at controlled room temperature.Reaction rates can double with every 10°C increase.
pH Acidic and basic conditions catalyze hydrolysis.Maintain a neutral pH (around 7). Use buffered solutions if necessary.[2]Ester hydrolysis is slowest in the pH range of 5-7.
Moisture Water is a reactant in hydrolysis.Use anhydrous solvents and store in tightly sealed containers.[2]The rate of hydrolysis is dependent on the concentration of water.
Light UV light can initiate photodegradation.Use amber vials or conduct experiments in the dark.The rate of photodegradation is dependent on the intensity and wavelength of light.
Oxygen Dissolved oxygen can lead to oxidative degradation.De-gas solvents and use an inert atmosphere (N₂ or Ar).[3]The rate of oxidation is proportional to the concentration of dissolved oxygen.
Solvent Type Polar, protic solvents can facilitate hydrolysis.Prefer aprotic, non-polar solvents when possible.The dielectric constant of the solvent can influence reaction rates.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its degradation products and assess the stability-indicating capability of an analytical method.[4][5][6]

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity solvents (e.g., acetonitrile, methanol)

  • HPLC or GC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate a sample of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose a sample of the stock solution to a light source (e.g., UV lamp) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable chromatographic method (see Protocol 2 or 3).

Protocol 2: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: 70% B to 100% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: CAD or UV at 205 nm

Procedure:

  • Prepare samples and standards by dissolving in the initial mobile phase composition.

  • Inject the samples onto the HPLC system.

  • Monitor the chromatogram for peaks corresponding to this compound, stearic acid, and heptadecanol.

  • Quantify the amount of each component using a calibration curve.

Protocol 3: GC-MS Analysis of Degradation Products

Instrumentation:

  • GC-MS system

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 280°C

  • Oven Program: Start at 150°C, ramp to 300°C at 10°C/min, hold for 10 minutes.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: 50-600 m/z

Procedure:

  • Derivatization (for stearic acid): To improve the volatility of stearic acid, a derivatization step to form its methyl ester is recommended. This can be achieved by reacting the sample with a methylating agent like BF₃-methanol.

  • Inject the prepared sample into the GC-MS system.

  • Identify the peaks based on their retention times and mass spectra, comparing them to a spectral library and standards.

Visualizations

degradation_pathways heptadecanyl_stearate This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) heptadecanyl_stearate->hydrolysis oxidation Oxidation (O₂, Light, Heat) heptadecanyl_stearate->oxidation heptadecanol Heptadecanol hydrolysis->heptadecanol stearic_acid Stearic Acid hydrolysis->stearic_acid byproducts Oxidative Byproducts oxidation->byproducts

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Start: Inconsistent Results or Unexpected Chromatographic Peaks check_degradation Suspect Degradation? start->check_degradation run_standards Run Degradation Product Standards (Stearic Acid, Heptadecanol) check_degradation->run_standards Yes other_issue Investigate Other Experimental Issues (e.g., Instrument Malfunction) check_degradation->other_issue No confirm_peaks Peaks Confirmed? run_standards->confirm_peaks review_storage Review Storage Conditions (Temp, Light, Container) confirm_peaks->review_storage Yes confirm_peaks->other_issue No review_experimental Review Experimental Conditions (pH, Solvent, O₂) review_storage->review_experimental implement_changes Implement Preventative Measures (e.g., Neutral pH, Anhydrous Solvent) review_experimental->implement_changes end End: Stable Solution, Reliable Results implement_changes->end

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Analysis of Heptadecanyl Stearate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of Heptadecanyl stearate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting common issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound (also known as heptadecyl stearate) is a wax ester, which is a type of lipid formed from the esterification of stearic acid and heptadecanol. Its chemical formula is C35H70O2.[1] The analysis of wax esters like this compound is crucial in various fields, including the quality control of food additives, formulation of pharmaceuticals, and in biological research to understand lipid metabolism.[2][3]

Q2: Is derivatization required for the GC-MS analysis of this compound?

No, direct analysis of intact this compound is possible using high-temperature GC-MS without the need for derivatization.[2][3] Since it is a high molecular weight, low volatility compound, specialized high-temperature capillary columns and methods are necessary for successful analysis.[3]

Q3: What type of GC column is recommended for this compound analysis?

A high-temperature, non-polar capillary column is recommended. Columns such as a DB-1 HT (100% dimethylpolysiloxane) or a TG-5MS (5% phenyl methylpolysiloxane) are suitable choices as they are designed for the analysis of high molecular weight compounds like wax esters.[2][4] A typical column dimension would be 15-30 m in length, 0.25 mm internal diameter, and a film thickness of 0.10-0.25 µm.[2][4]

Q4: What are the expected mass spectral fragments for this compound?

While a publicly available mass spectrum for this compound is not readily found, the fragmentation pattern of wax esters is well-characterized. For saturated wax esters, a major diagnostic ion corresponds to the protonated acid moiety.[5] In the case of this compound (stearic acid esterified with heptadecanol), a prominent fragment ion would be expected for the stearic acid portion. The mass spectrum of behenyl stearate, a similar wax ester, shows product ions derived from the fatty acid moiety ([R1COO]+, [R1CO]+, and [R1]+) and the alcohol moiety ([R2]+ and [R2OCO]+).[3]

Q5: How can I quantify this compound in my samples?

Quantitative analysis can be performed by generating a calibration curve using a certified reference standard of this compound. An internal standard should be used to improve accuracy and precision. For wax esters, a structurally similar compound that is not present in the sample, such as another long-chain wax ester with a different carbon number, would be a suitable internal standard. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak 1. Injector temperature too low: The analyte is not volatilizing. 2. Column temperature too low: The analyte is condensing on the column. 3. Leak in the system: Loss of sample. 4. Column bleed or contamination: Obscuring the analyte peak.1. Increase the injector temperature. For high molecular weight wax esters, temperatures around 325°C are common.[2] 2. Ensure the oven temperature program reaches a high enough final temperature (e.g., 320°C or higher, depending on the column's maximum operating temperature).[2][6] 3. Perform a leak check, paying close attention to the septum and column connections. 4. Bake out the column at its maximum recommended temperature. If the problem persists, trim the first few centimeters of the column or replace it.[7]
Peak Tailing 1. Active sites in the inlet or column: Secondary interactions with the analyte. 2. Column contamination: Accumulation of non-volatile residues. 3. Improper column installation: Dead volume in the flow path.1. Use a deactivated inlet liner and ensure the column is properly conditioned.[8] 2. Trim the front end of the column (10-20 cm).[8] 3. Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[7]
Peak Fronting 1. Column overload: Too much sample injected. 2. Inappropriate solvent: Mismatch between solvent polarity and stationary phase. 3. Initial oven temperature too high: Poor focusing of the analyte at the head of the column.1. Dilute the sample or reduce the injection volume. 2. Use a solvent that is compatible with the non-polar stationary phase (e.g., hexane, toluene). 3. Lower the initial oven temperature to allow for better analyte focusing.
Split Peaks 1. Improperly cut column end: Causes turbulent flow. 2. Poor sample injection technique: Introduction of air or inconsistent injection speed. 3. Condensation of analyte in the transfer line: Transfer line temperature is too low.1. Re-cut the column end to ensure a clean, 90° cut.[7] 2. If using manual injection, ensure a smooth and rapid injection. An autosampler is recommended for better reproducibility. 3. Increase the MS transfer line temperature. For wax esters, a temperature of around 310°C is recommended.[2]
Retention Time Shifts 1. Changes in carrier gas flow rate: Fluctuation in pressure or leaks. 2. Column aging or contamination: Alteration of the stationary phase. 3. Inconsistent oven temperature profile: Issues with the GC's temperature control.1. Check the carrier gas supply and perform a leak check. 2. Trim the column or replace it if it is old or heavily used. 3. Verify the oven temperature program and allow for sufficient equilibration time between runs.[7]

Experimental Protocols

GC-MS Method for Intact this compound Analysis

This protocol is adapted from high-temperature GC-MS methods for the analysis of wax esters.[2][3]

1. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable non-polar solvent (e.g., hexane or toluene) to a final concentration of 0.1–1.0 mg/mL.

  • If an internal standard is used, add it to the sample solution at a known concentration.

2. GC-MS Instrumentation and Conditions:

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer 7010B Triple Quadrupole GC/MS or equivalent
GC Column DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature column[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Splitless mode at 325°C[2]
Oven Temperature Program Initial temperature of 50°C, hold for 2 minutes. Ramp to 200°C at 40°C/min. Ramp to 320°C at 3°C/min, hold for 10 minutes.[2]
MS Transfer Line Temp. 310°C[2]
Ion Source Temp. 230°C[2]
Quadrupole Temp. 150°C[2]
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-850

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolve Dissolve in Hexane/Toluene Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Inject Inject into GC-MS Add_IS->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.

Troubleshooting_Tree Start Poor Peak Shape (Tailing, Fronting, Splitting) Check_Column Check Column Installation and Cut Quality Start->Check_Column Trim_Column Trim 10-20 cm from Column Inlet Check_Column->Trim_Column Improper Cut/ Contamination Suspected Check_Liner Inspect/Replace Inlet Liner Check_Column->Check_Liner Installation OK Result_Good Peak Shape Improved Trim_Column->Result_Good Check_Overload Dilute Sample or Reduce Injection Volume Check_Liner->Check_Overload Liner OK Check_Liner->Result_Good Check_Temp Review Oven and Injector Temperatures Check_Overload->Check_Temp No Overload Check_Overload->Result_Good Adjust_Temp Optimize Temperature Program Check_Temp->Adjust_Temp Adjust_Temp->Result_Good Result_Bad Issue Persists Adjust_Temp->Result_Bad

Caption: Troubleshooting decision tree for common peak shape problems in GC-MS analysis.

References

Technical Support Center: Troubleshooting Heptadecanyl Stearate Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address specific issues researchers, scientists, and drug development professionals may encounter when analyzing heptadecanyl stearate by reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a highly hydrophobic molecule like this compound in reverse-phase HPLC?

A1: Peak tailing for this compound, a long-chain, non-polar ester, typically arises from different factors than those affecting polar or ionizable compounds. The primary causes include:

  • Poor Solubility in the Mobile Phase: this compound has very low solubility in highly aqueous mobile phases. If the initial mobile phase conditions are too weak (i.e., too much water), the analyte may precipitate on the column head, leading to tailing.

  • Slow Mass Transfer Kinetics: Due to its size and hydrophobicity, the movement of this compound between the mobile phase and the stationary phase can be slow, resulting in band broadening and peak tailing.

  • Secondary Hydrophobic Interactions: While less common than polar interactions, strong, non-specific hydrophobic interactions with the stationary phase can lead to tailing.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak distortion.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can lead to peak distortion and tailing.

Q2: Can interactions with residual silanol groups on the stationary phase cause peak tailing for this compound?

A2: While silanol interactions are a common cause of tailing for basic and some polar compounds, they are less likely to be the primary cause for a non-polar, non-ionizable molecule like this compound.[1] However, mobile phase additives that mask silanol groups, such as weak acids or buffers, are sometimes used in lipid analysis and may incidentally improve peak shape.[2]

Q3: How does column temperature affect the peak shape of this compound?

A3: Increasing the column temperature is often beneficial for the analysis of large, hydrophobic molecules. Higher temperatures (e.g., 40-60°C) can:

  • Decrease Mobile Phase Viscosity: This leads to lower backpressure and allows for more efficient mass transfer, resulting in sharper peaks.[3]

  • Increase Analyte Solubility: Higher temperatures can improve the solubility of this compound in the mobile phase, reducing the risk of on-column precipitation.

  • Enhance Diffusion: Increased diffusion rates at higher temperatures contribute to improved peak efficiency.[4]

Q4: What type of column is best suited for analyzing this compound?

A4: For highly hydrophobic molecules like wax esters, a C30 stationary phase is often more effective than the more common C18 phases.[5][6][7] C30 columns provide increased retention and shape selectivity for long-chain non-polar compounds. Standard end-capped C18 columns can also be used, but may require more careful mobile phase optimization.

Troubleshooting Guides

This section provides systematic approaches to resolving peak tailing issues with this compound.

Guide 1: Mobile Phase Optimization

Problem: My this compound peak is tailing, and I suspect a mobile phase issue.

Troubleshooting Steps:

  • Assess Solvent Strength: For a highly hydrophobic compound, a high percentage of a strong organic solvent is necessary for elution.

    • Action: Ensure your gradient starts with a sufficiently high percentage of organic solvent to maintain analyte solubility. If using an isocratic method, increase the overall organic solvent concentration.

  • Consider a Stronger Organic Modifier: Acetonitrile and methanol may not be strong enough to ensure good solubility and elution.

    • Action: Consider incorporating a stronger, less polar solvent like isopropanol (IPA) or even chloroform into your mobile phase.[5][7] Start by replacing a small percentage of your primary organic solvent with the stronger modifier.

  • Evaluate Sample Solvent: The solvent used to dissolve the sample should be as close in strength to the initial mobile phase as possible.

    • Action: If your sample is dissolved in a much stronger solvent than the mobile phase, try to re-dissolve it in the initial mobile phase composition. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.

Guide 2: Column and Temperature Adjustments

Problem: Mobile phase optimization has not resolved the peak tailing.

Troubleshooting Steps:

  • Increase Column Temperature: As discussed in the FAQs, higher temperatures can significantly improve peak shape for hydrophobic analytes.[3][4]

    • Action: Set the column temperature to 40°C and incrementally increase it to find the optimal temperature for your separation. Monitor backpressure and peak shape at each temperature.

  • Consider a Different Stationary Phase: If you are using a C18 column, it may not be providing the optimal retention mechanism.

    • Action: If available, switch to a C30 column, which is specifically designed for the separation of long-chain, hydrophobic molecules.[5][6][7]

  • Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.

    • Action: Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try reverse-flushing the analytical column with a strong solvent like isopropanol (check the column manual for compatibility). If this does not help, the column may need to be replaced.[1]

Quantitative Data Summary

The following table summarizes typical starting conditions and optimization parameters for the analysis of long-chain esters like this compound.

ParameterRecommended Starting ConditionOptimization Strategy
Stationary Phase C30, 5 µmIf using C18, consider switching to C30 for better selectivity.
Mobile Phase A WaterCan add 0.1% formic acid or 10mM ammonium formate for general lipid analysis.[2]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10)Increase the proportion of isopropanol or try a methanol/chloroform gradient.[5][7]
Gradient Start at a high %B (e.g., 70-80%) and increase to 100% BAdjust the initial %B to ensure analyte solubility.
Flow Rate 1.0 mL/minCan be optimized based on column dimensions and particle size.
Column Temperature 40°CIncrease in 5°C increments up to 60°C to improve peak shape.[4]
Injection Volume 5-10 µLReduce injection volume if column overload is suspected.
Sample Solvent Initial mobile phase composition or a weak solvent like isopropanolAvoid using very strong solvents like pure chloroform if the mobile phase is weaker.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound
  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 80% B to 100% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Injection Volume: 10 µL

    • Sample: this compound in isopropanol

  • Optimization Steps:

    • Increase Temperature: Raise the column temperature to 40°C, then to 50°C, and observe the effect on peak shape and retention time.

    • Introduce a Stronger Solvent: Prepare a new Mobile Phase B consisting of Acetonitrile:Isopropanol (90:10, v/v). Rerun the analysis at the optimal temperature.

    • Further Increase Strong Solvent: If tailing persists, change the ratio of Mobile Phase B to Acetonitrile:Isopropanol (70:30, v/v).

    • Adjust Gradient: If the peak is still tailing, adjust the initial gradient condition to 90% B to ensure the analyte remains dissolved upon injection.

Protocol 2: Column Flushing and Regeneration
  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector.

  • Reverse the Column Direction: Connect the outlet of the column to the pump.

  • Flush with a Series of Solvents:

    • Flush with 20 column volumes of your mobile phase without any buffers or additives.

    • Flush with 20 column volumes of 100% Isopropanol.

    • Flush with 20 column volumes of Hexane (if compatible with your HPLC system).

    • Flush again with 20 column volumes of 100% Isopropanol.

  • Re-equilibrate the Column:

    • Return the column to its normal flow direction.

    • Flush with your mobile phase B for 20 column volumes.

    • Gradually introduce your initial mobile phase conditions and allow the system to equilibrate until the baseline is stable.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_mobile_phase Is the mobile phase optimized for a highly hydrophobic compound? start->check_mobile_phase optimize_mp Optimize Mobile Phase: 1. Increase initial organic % 2. Add a stronger solvent (IPA) 3. Check sample solvent check_mobile_phase->optimize_mp No check_temp_column Is the column temperature elevated (≥40°C)? check_mobile_phase->check_temp_column Yes optimize_mp->check_temp_column increase_temp Increase column temperature (e.g., 40-60°C) check_temp_column->increase_temp No check_column_type Are you using a C30 column? check_temp_column->check_column_type Yes increase_temp->check_column_type switch_to_c30 Consider switching to a C30 stationary phase check_column_type->switch_to_c30 No check_column_health Check for column contamination/voids: - Remove guard column - Reverse flush column check_column_type->check_column_health Yes switch_to_c30->check_column_health end_good Peak Shape Acceptable check_column_health->end_good Problem Solved end_bad Issue Persists: Consider further method development or consult manufacturer check_column_health->end_bad Problem Not Solved

Caption: Troubleshooting workflow for this compound peak tailing.

References

Technical Support Center: Interference Issues with Heptadecanyl Stearate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered when using Heptadecanyl stearate as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the ester formed from heptadecanoic acid (C17:0), a 17-carbon saturated fatty acid, and stearic acid. In many analytical methods, particularly for the quantification of fatty acids, odd-chain fatty acids like heptadecanoic acid are used as internal standards. The rationale is that odd-chain fatty acids are typically present in very low concentrations in many biological samples, making them suitable for addition as a known quantity to normalize for variations during sample preparation and analysis.

Q2: What is the most common interference issue when using this compound as an internal standard?

The primary interference issue arises from the presence of endogenous heptadecanoic acid (C17:0) in certain biological samples. This compound is hydrolyzed to heptadecanoic acid and stearic acid during sample preparation, and it is the heptadecanoic acid that is typically measured as the internal standard. If the sample itself contains natural C17:0, it will contribute to the internal standard's signal, leading to inaccurate quantification of the target analytes.

Q3: In which types of samples is endogenous heptadecanoic acid (C17:0) commonly found?

Endogenous C17:0 is most notably found in samples containing dairy products or ruminant fats. Ruminant animals, such as cows, sheep, and goats, have microorganisms in their digestive systems that synthesize odd-chain fatty acids. Therefore, milk, butter, cheese, yogurt, and meat from these animals can contain significant levels of C17:0.[1][2] Human plasma and tissues can also contain detectable levels of C17:0, which can be influenced by diet.[3]

Q4: How can I determine if my samples contain endogenous C17:0?

To check for the presence of endogenous C17:0, you should analyze a pooled sample of your matrix (e.g., plasma, tissue homogenate) without the addition of the this compound internal standard. This "blank" sample will reveal if there is a naturally occurring peak at the retention time and mass-to-charge ratio corresponding to C17:0.

Q5: Are there alternative internal standards I can use if my samples have high levels of endogenous C17:0?

Yes, if endogenous C17:0 is a significant issue, consider the following alternatives:

  • Stable Isotope-Labeled Internal Standards: Deuterated or 13C-labeled analogs of the fatty acids you are quantifying are often the best choice as they have nearly identical chemical and physical properties to the analytes.

  • Other Odd-Chain Fatty Acids: Depending on the sample matrix, other odd-chain fatty acids that are less likely to be present, such as tridecanoic acid (C13:0) or nonadecanoic acid (C19:0), could be suitable alternatives. However, it is crucial to screen your blank matrix for their presence as well.

  • Non-endogenous Synthetic Fatty Acids: In some cases, synthetic fatty acids that do not occur naturally can be used.

Troubleshooting Guides

Problem 1: Inaccurate and imprecise quantification of target fatty acids.

Possible Cause: Interference from endogenous heptadecanoic acid (C17:0) in the samples.

Troubleshooting Workflow:

Start Inaccurate Quantification Observed Check_Blank Analyze Blank Sample (without Internal Standard) Start->Check_Blank Peak_Detected Peak at C17:0 Retention Time Detected? Check_Blank->Peak_Detected No_Peak No Endogenous C17:0 Detected Peak_Detected->No_Peak No Correction_Strategy Implement Correction Strategy Peak_Detected->Correction_Strategy Yes Investigate_Other Investigate Other Sources of Error (e.g., sample prep, instrument) No_Peak->Investigate_Other Alternative_IS Select Alternative Internal Standard Correction_Strategy->Alternative_IS Validate Re-validate Method Correction_Strategy->Validate Alternative_IS->Validate End Accurate Quantification Achieved Validate->End Start Co-elution of Internal Standard Observed Modify_Gradient Modify Chromatographic Gradient Start->Modify_Gradient Check_Separation Separation Improved? Modify_Gradient->Check_Separation Change_Column Change Column Stationary Phase Check_Separation->Change_Column No End Resolution Achieved Check_Separation->End Yes Optimize_Temp Optimize Column Temperature Change_Column->Optimize_Temp Optimize_Temp->End

References

Technical Support Center: Synthesis of High-Purity Heptadecanyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity Heptadecanyl stearate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high-purity products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer esterification of stearic acid with heptadecanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the reaction towards the formation of the ester and water.[1][2] To achieve a high yield, it's common to use an excess of one of the reactants, typically the less expensive one, or to remove the water as it is formed.[2][3]

Q2: What are the primary challenges in synthesizing high-purity this compound?

A2: The primary challenges include:

  • Incomplete reaction: The Fischer esterification is a reversible reaction, which can lead to an equilibrium mixture of reactants and products, thus lowering the yield.[2][3]

  • Presence of impurities in starting materials: Commercial stearic acid and heptadecanol may contain impurities that can be carried through to the final product.

  • Side reactions: Although generally a clean reaction, side reactions can occur, especially at higher temperatures, leading to colored byproducts.[4][5]

  • Difficulty in removing unreacted starting materials: Due to their similar long-chain, nonpolar nature, separating the final ester product from unreacted stearic acid and heptadecanol can be challenging.

Q3: How can I drive the esterification reaction to completion to maximize yield?

A3: To maximize the yield of this compound, you can employ Le Chatelier's principle in a few ways:

  • Use of excess reactant: Using a large excess of either heptadecanol or stearic acid will shift the equilibrium towards the product side.[3]

  • Removal of water: Water is a byproduct of the esterification reaction. Removing it as it forms will drive the reaction forward. This can be achieved by:

    • Azeotropic distillation: Using a solvent like toluene with a Dean-Stark apparatus to physically remove water.[6]

    • Using a dehydrating agent: Molecular sieves can be added to the reaction mixture to absorb water.[2][6]

Q4: What are the recommended purification techniques for achieving high-purity this compound?

A4: Achieving high purity often requires a multi-step purification process:

  • Neutralization and Washing: After the reaction, the crude product should be washed with a mild base solution (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted stearic acid.[7][8] This is followed by washing with water to remove any remaining salts.

  • Column Chromatography: This is a highly effective method for separating the nonpolar this compound from the more polar unreacted heptadecanol and any other polar impurities.[7]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a final polishing step to achieve very high purity.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete reaction due to equilibrium. - Increase the molar excess of one reactant (e.g., use a 2-5 fold excess of heptadecanol).- Remove water during the reaction using a Dean-Stark apparatus or by adding 4Å molecular sieves.[2][6]
Insufficient catalyst. - Ensure the acid catalyst is fresh and used in the correct concentration (typically 1-5 mol% of the limiting reagent).[9][10]
Reaction time is too short. - Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material spot is no longer visible or its intensity remains constant over time.
Reaction temperature is too low. - Ensure the reaction is heated to a sufficient temperature to achieve a reasonable reaction rate. For Fischer esterification, this is often the reflux temperature of the alcohol or an appropriate solvent.
Problem 2: Product is Contaminated with Unreacted Starting Materials
Possible Cause Troubleshooting Steps
Inefficient removal of unreacted stearic acid. - After the reaction, dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) and wash thoroughly with a saturated sodium bicarbonate solution to convert the stearic acid into its water-soluble salt.[7][8] Repeat the washing step multiple times.
Inefficient removal of unreacted heptadecanol. - Perform column chromatography on silica gel. The less polar this compound will elute before the more polar heptadecanol. Use a gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).[7]
Product co-elutes with impurities during chromatography. - Optimize the solvent system for column chromatography. A shallow gradient of a less polar solvent system (e.g., 1-5% ethyl acetate in hexane) should provide better separation.
Problem 3: Product is Discolored (Yellow or Brown)
Possible Cause Troubleshooting Steps
Reaction temperature is too high. - Reduce the reaction temperature. If using a high-boiling point solvent, consider running the reaction at a lower temperature for a longer period.
Presence of impurities in starting materials. - Use high-purity stearic acid and heptadecanol. If necessary, purify the starting materials before the reaction.
Air oxidation at high temperatures. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Charring caused by concentrated acid catalyst. - Add the acid catalyst slowly and with good stirring to the reaction mixture at a lower temperature before heating.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine stearic acid (1.0 equivalent) and heptadecanol (1.5 equivalents).

  • Solvent and Catalyst Addition: Add toluene to the flask (approximately 2 M concentration with respect to stearic acid). Slowly add concentrated sulfuric acid (0.05 equivalents) to the stirring mixture.

  • Reaction: Heat the mixture to reflux using a heating mantle. If not using a Dean-Stark trap, add activated 4Å molecular sieves to the flask.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The product ester will have a higher Rf value than the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a nonpolar solvent (e.g., dichloromethane or hexane) and load it onto the column.

  • Elution: Begin eluting with pure hexane. The nonpolar this compound will travel down the column.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in hexane) to elute any remaining product and then the unreacted heptadecanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the high-purity this compound.

Quantitative Data

Table 1: Effect of Catalyst Concentration on Esterification Yield

Catalyst (H₂SO₄) Concentration (wt%)Reaction Time (hours)Reaction Temperature (°C)Ester Yield (%)
1.0515062.3
2.0515079.0
3.05150Decreased
4.05150Decreased

Data adapted from a study on trimethylolpropane ester synthesis, demonstrating the impact of catalyst concentration.[9]

Table 2: Optimization of Reaction Conditions for Long-Chain Ester Synthesis

Temperature (°C)Molar Ratio (Alcohol:Acid)Catalyst (p-TSA) (wt%)Conversion (%)
1053:11.5High
1203:11.5High
1053:12.0High
1203:12.0High

Qualitative summary based on kinetic studies of oleic acid esterification, indicating optimal ranges.[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Stearic Acid + Heptadecanol reaction Fischer Esterification (H₂SO₄, Toluene, Reflux) reactants->reaction 1. React crude_product Crude Heptadecanyl Stearate reaction->crude_product 2. Cool wash Wash with NaHCO₃ and Brine crude_product->wash 3. Neutralize dry Dry with Na₂SO₄ wash->dry 4. Dry concentrate Concentrate dry->concentrate 5. Concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography 6. Purify pure_product High-Purity This compound chromatography->pure_product 7. Isolate troubleshooting_logic start Low Purity Product impurity_check Identify Impurity (TLC, NMR, GC-MS) start->impurity_check unreacted_acid Unreacted Stearic Acid? impurity_check->unreacted_acid unreacted_alcohol Unreacted Heptadecanol? unreacted_acid->unreacted_alcohol No wash_solution Improve NaHCO₃ Wash (Increase concentration or repetitions) unreacted_acid->wash_solution Yes other_impurity Other Impurity? unreacted_alcohol->other_impurity No chromatography_solution Optimize Column Chromatography (Adjust solvent gradient) unreacted_alcohol->chromatography_solution Yes recrystallize_solution Recrystallize Product other_impurity->recrystallize_solution Yes

References

Heptadecanyl Stearate Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability of heptadecanyl stearate. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability of this compound in its solid (powder) form, it is recommended to store it at -20°C for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.[1] To minimize degradation, the compound should be stored in a tightly sealed container to protect it from moisture and light.

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -80°C for up to six months or -20°C for up to one month.[1] The choice of solvent can impact stability; therefore, it is crucial to use a high-purity, anhydrous solvent.

Q3: What are the primary degradation pathways for this compound?

As an ester, this compound is susceptible to two primary degradation pathways:

  • Hydrolytic Degradation: In the presence of water, the ester bond can be cleaved, yielding stearic acid and heptadecanol. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidative Degradation: The long hydrocarbon chains of both the fatty acid and alcohol moieties are susceptible to oxidation, especially if exposed to heat, light, or in the presence of metal ions. This can lead to the formation of various oxidation products, including peroxides.

Troubleshooting Guide

Problem 1: I observe a decrease in the concentration of my this compound stock solution over time.

  • Possible Cause 1: Hydrolysis. Moisture in the solvent or from the atmosphere can lead to the hydrolysis of the ester.

    • Solution: Use anhydrous solvents for preparing stock solutions and store them under an inert atmosphere (e.g., argon or nitrogen). Ensure storage containers are tightly sealed.

  • Possible Cause 2: Adsorption to container surfaces. Long-chain, lipophilic molecules like this compound can adsorb to the surface of storage vials, especially plastics.

    • Solution: Use low-adsorption microcentrifuge tubes or glass vials for storage. Consider adding a small amount of a non-ionic surfactant to your solvent system if compatible with your downstream application.

Problem 2: I am seeing unexpected peaks in my analytical chromatogram when analyzing aged samples of this compound.

  • Possible Cause: Degradation Products. The appearance of new peaks likely indicates the formation of degradation products.

    • Troubleshooting Steps:

      • Identify the Degradants: Use mass spectrometry (MS) to identify the mass of the unknown peaks. Stearic acid and heptadecanol are the expected hydrolysis products.

      • Assess for Oxidation: Look for masses corresponding to oxidized forms of this compound or its degradation products.

      • Review Storage Conditions: Ensure that the samples have been stored according to the recommended guidelines (see FAQs).

Stability Data Summary

The following table summarizes the recommended storage conditions for this compound to ensure its stability.

FormulationStorage TemperatureRecommended Duration
Powder-20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a forced degradation study to intentionally degrade this compound and identify its potential degradation products, which can aid in the development of a stability-indicating analytical method.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable organic solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Stress: Add an equal volume of 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate a solution at 60°C for 24 hours.

    • Control: Keep a solution in the initial solvent at 4°C.

  • Sample Analysis: Prior to analysis, neutralize the acidic and basic samples. Analyze all samples using a suitable analytical technique, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), to separate and identify the parent compound and any degradation products.[2][3]

Protocol 2: Long-Term Stability Testing

This protocol describes a typical long-term stability study to determine the shelf-life of this compound under recommended storage conditions.

  • Sample Preparation: Prepare multiple aliquots of this compound powder in appropriate storage containers.

  • Storage: Store the samples at the recommended long-term storage condition (-20°C).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the sample for purity and the presence of any degradation products using a validated stability-indicating analytical method (e.g., HPLC-UV).

  • Data Evaluation: Evaluate the data to determine if any significant changes in purity or degradation profile have occurred over time.

Visualizations

degradation_pathway hs This compound sa Stearic Acid hs->sa Hydrolysis (+H2O) h Heptadecanol hs->h Hydrolysis (+H2O) op Oxidation Products hs->op Oxidation (+O2, heat, light)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-MS/UV acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal Stress thermal->hplc characterization Characterize Degradants hplc->characterization start This compound Sample start->acid start->base start->oxidation start->thermal

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Heptadecanyl Stearate Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Heptadecanyl stearate in their experiments, ensuring its solubility in culture media is critical for obtaining accurate and reproducible results. Due to its highly lipophilic nature, this compound has a strong tendency to precipitate in aqueous solutions, a common challenge encountered with long-chain fatty acid esters. This guide provides detailed troubleshooting strategies, experimental protocols, and frequently asked questions to address and overcome these precipitation issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the culture medium?

This compound is a long-chain fatty acid ester with very low water solubility. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous environment of the culture medium, the compound can "crash out" of solution, forming a precipitate. This is due to the unfavorable interaction between the hydrophobic this compound molecules and the polar water molecules in the medium.

Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?

While DMSO is an effective solvent for many lipophilic compounds, it can be toxic to cells at higher concentrations. Generally, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[1] The tolerance to DMSO can be cell-line specific, so it is best to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q3: Can I heat the culture medium to help dissolve the this compound?

Pre-warming the culture medium to 37°C before adding the this compound stock solution can help improve solubility.[2] However, excessive or prolonged heating of the medium should be avoided as it can degrade sensitive components like vitamins, amino acids, and growth factors.

Q4: Are there alternatives to DMSO for dissolving this compound?

Ethanol is another common solvent for dissolving long-chain fatty acids and their esters.[3] Similar to DMSO, the final concentration of ethanol in the culture medium should be kept low to avoid cellular toxicity. For some applications, the use of a carrier molecule like bovine serum albumin (BSA) or cyclodextrins can reduce or eliminate the need for organic solvents.[3][4]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Culture Media

Symptoms:

  • Cloudiness or a visible precipitate forms instantly when the this compound stock solution is added to the culture medium.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.
Rapid Dilution Adding a concentrated stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media.
Low Temperature of Media Adding the compound to cold media decreases its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[2]
Inadequate Mixing The stock solution is not dispersed quickly enough upon addition to the media.Gently vortex or swirl the media immediately after adding the stock solution.
Issue 2: Precipitation Over Time in the Incubator

Symptoms:

  • The culture medium is initially clear after adding this compound but becomes cloudy or develops a precipitate after incubation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting solubility.Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.Test the compound's stability in the specific culture medium over the intended duration of the experiment. Consider using a carrier molecule like BSA or cyclodextrin.
pH Shift The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of the compound.Ensure the media is properly buffered for the incubator's CO2 concentration.
Evaporation Evaporation of water from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of this compound.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Experimental Protocols

Protocol 1: Standard Dilution Method for this compound

This protocol is a starting point for preparing a working solution of this compound in culture media.

Materials:

  • This compound

  • 100% DMSO (cell culture grade)

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming at 37°C and vortexing can be used to ensure it is fully dissolved.

  • Pre-warm Culture Medium: Pre-warm the complete cell culture medium to 37°C.

  • Prepare Intermediate Dilutions (Optional but Recommended): If the final concentration is very low, perform one or more intermediate dilutions of the stock solution in pre-warmed medium.

  • Prepare Final Working Solution: Add a small volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).

  • Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol 2: Using Bovine Serum Albumin (BSA) as a Carrier

BSA can bind to lipophilic molecules like this compound, increasing their solubility and facilitating their delivery to cells.[4][5]

Materials:

  • This compound

  • Ethanol (100%, cell culture grade)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium

  • Sterile conical tubes

  • Water bath at 37°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare BSA Solution: Prepare a 2 mM solution of fatty acid-free BSA in sterile PBS.[6]

  • Prepare this compound Stock: Dissolve this compound in ethanol to create a concentrated stock solution (e.g., 50-100 mM).

  • Complex this compound with BSA: a. Warm the BSA solution to 37°C. b. Slowly add the this compound stock solution to the warm BSA solution while stirring. A molar ratio of 2:1 to 4:1 (this compound:BSA) is a good starting point. c. Incubate the mixture at 37°C for 30-60 minutes with continuous stirring to allow for complex formation.

  • Sterile Filtration: Filter the this compound-BSA complex solution through a 0.22 µm sterile filter.

  • Dilution in Culture Medium: The sterile-filtered complex can now be added to your complete culture medium to achieve the desired final concentration of this compound.

Protocol 3: Using Methyl-β-Cyclodextrin (MβCD) as a Solubilizing Agent

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8]

Materials:

  • This compound

  • Ethanol (100%, cell culture grade)

  • Methyl-β-cyclodextrin (MβCD)

  • Sterile water or PBS

  • Complete cell culture medium

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare MβCD Solution: Prepare a stock solution of MβCD in sterile water or PBS (e.g., 100 mM).

  • Prepare this compound Stock: Dissolve this compound in ethanol to create a concentrated stock solution.

  • Form Inclusion Complex: a. Add the this compound stock solution to the MβCD solution. A molar ratio of 1:5 to 1:10 (this compound:MβCD) is a common starting point. b. Vortex the mixture vigorously for several minutes. Sonication can also be used to facilitate complex formation.

  • Dilution in Culture Medium: The this compound-MβCD complex can be directly added to the culture medium to achieve the desired final concentration.

Data Presentation

Table 1: Solubility of Stearic Acid (a related compound) in Common Solvents at Room Temperature

SolventSolubility (mg/mL)Molar Solubility (mM)
DMSO~10 - 28.5[9][10]~35 - 100
Ethanol~20 - 25[9][11]~70 - 88
Dimethyl formamide (DMF)~30[9]~105
WaterInsoluble[10]Insoluble

Note: This data is for stearic acid and should be used as an estimate for this compound. Actual solubility may vary.

Table 2: Recommended Starting Conditions for Carrier-based Delivery

CarrierMolar Ratio (Compound:Carrier)Recommended Final Carrier ConcentrationNotes
BSA 2:1 - 4:10.1 - 1% (w/v)Use fatty acid-free BSA. The ratio can be optimized based on experimental needs.[5]
MβCD 1:5 - 1:101 - 5 mMHigher concentrations of MβCD can be cytotoxic.[7]

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation Troubleshooting cluster_over_time Precipitation Over Time Troubleshooting start Precipitation Observed issue_time When does precipitation occur? start->issue_time immediate Immediately upon addition issue_time->immediate Immediately over_time Over time in incubator issue_time->over_time Over Time check_conc Check Final Concentration immediate->check_conc check_stability Check Compound Stability over_time->check_stability check_temp Check Media Temperature check_conc->check_temp If concentration is low check_dilution Check Dilution Method check_temp->check_dilution If media is pre-warmed solution Solution: Use Carrier Molecule (BSA or MβCD) check_dilution->solution check_evaporation Check for Evaporation check_stability->check_evaporation If stable in media check_temp_cycling Check for Temperature Cycling check_evaporation->check_temp_cycling If no evaporation check_temp_cycling->solution CarrierMechanism Carrier-Mediated Solubilization of this compound cluster_hs This compound (HS) cluster_media Aqueous Culture Medium cluster_carrier Carrier Molecules cluster_complex Soluble Complex HS HS precipitation Precipitation HS->precipitation Direct addition BSA BSA HS->BSA MbetaCD MβCD HS->MbetaCD complex HS-Carrier Complex BSA->complex MbetaCD->complex Cell Uptake Cell Uptake complex->Cell Uptake Soluble in Media

References

Technical Support Center: Method Validation for Heptadecanyl Stearate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantification of Heptadecanyl stearate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

This compound, a wax ester, is typically analyzed using chromatographic methods. The choice depends on sample complexity, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and frequently used method for analyzing fatty acid esters.[1][2] Samples often require derivatization into more volatile forms, such as fatty acid methyl esters (FAMEs), through transesterification.[1][3] GC-MS offers excellent separation and sensitive detection, making it suitable for complex biological matrices.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has become an industry standard for lipid analysis due to its high sensitivity, throughput, and ability to provide both quantitative and qualitative data.[5] It is particularly powerful for analyzing complex lipid mixtures from biological samples like plasma, urine, or tissues.[5][6][7]

Q2: What are the essential parameters for method validation according to regulatory guidelines?

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[8][9] Key parameters, based on ICH Q2(R1) guidelines, include:[10][11]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[9]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results to the true value. It is often assessed by spiking a blank matrix with a known concentration of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Q3: How do I handle matrix effects in LC-MS analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix, leading to ion suppression or enhancement.[7][12] This is a significant challenge in bioanalysis, especially with lipids like phospholipids which are abundant in biological samples.[6]

Strategies to Mitigate Matrix Effects:

  • Optimize Sample Preparation: Use advanced extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively remove interfering substances, particularly phospholipids.[12]

  • Improve Chromatographic Separation: Modify the LC gradient, change the mobile phase, or use a different column chemistry to separate the analyte from matrix components.[12]

  • Dilute the Sample: Simple dilution can reduce the concentration of interfering matrix components, though this may impact sensitivity.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Solution
Column Overload Inject a smaller sample volume or dilute the sample. Ensure the injection concentration is within the column's capacity.[13]
Incompatible Injection Solvent The injection solvent should be as close in composition to the initial mobile phase as possible. A solvent mismatch can cause peak distortion.[14]
Column Contamination or Degradation Flush the column with a strong solvent. If performance does not improve, replace the column. Use guard columns to extend column lifetime.
Secondary Interactions (GC) Active sites on the injector liner or column can cause peak tailing. Use a deactivated liner and ensure the column is properly conditioned.
Inappropriate pH of Mobile Phase (LC) Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Issue 2: Low Analyte Recovery / Inaccurate Results
Potential Cause Solution
Inefficient Sample Extraction Optimize the extraction procedure. For lipids, methods like Folch or Bligh-Dyer extraction are common.[3] Ensure correct solvent ratios, pH, and sufficient mixing time.
Analyte Degradation This compound is relatively stable, but ensure samples are stored properly (e.g., at -80°C) and minimize freeze-thaw cycles.[15]
Ion Suppression/Enhancement (MS) This is a major cause of inaccuracy. Implement strategies to mitigate matrix effects as described in the FAQ section. A post-extraction spike experiment can quantify the extent of the matrix effect.[12]
Inaccurate Standard Preparation Verify the purity of the reference standard. Use calibrated pipettes and balances. Prepare fresh stock solutions regularly.
Issue 3: Poor Precision / High Variability in Replicates
Potential Cause Solution
Inconsistent Sample Preparation Ensure each step of the sample preparation workflow is performed consistently. Automation can reduce variability.
Instrument Instability Check for fluctuations in pump pressure (LC) or gas flow (GC). Ensure the mass spectrometer has been recently calibrated and tuned.
Injection Volume Inaccuracy Check the autosampler for air bubbles in the syringe or sample loop. Ensure the correct syringe is installed.
Sample Carryover Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection system between runs.

Experimental Protocols & Data

Protocol: Assessment of Linearity
  • Prepare Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., hexane or isopropanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Create Calibration Standards: Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards spanning the expected concentration range of the samples.

  • Analysis: Analyze each calibration standard in triplicate using the developed chromatographic method.

  • Construct Calibration Curve: Plot the average peak area (y-axis) against the corresponding concentration (x-axis).

  • Evaluate: Perform a linear regression analysis. The method is considered linear if the coefficient of determination (R²) is ≥ 0.99.

Table 1: Example Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)Standard Deviation%RSD
0.115,4504122.67%
0.578,1001,5501.98%
2.5395,6006,3301.60%
10.01,580,20021,5001.36%
25.03,995,00061,8001.55%
50.07,950,500142,3001.79%
Linear Regression Results y = 159120x + 2150 R² = 0.9995
Table 2: Summary of Typical Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
Linearity Coefficient of Determination (R²) ≥ 0.99
Accuracy Mean recovery of 80-120% (some labs use 90-110%)
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15%
Precision (Intermediate) Relative Standard Deviation (RSD) ≤ 20%
LOQ Analyte response is at least 10 times the baseline noise; Accuracy and Precision criteria must be met.

Visualizations

G cluster_plan Phase 1: Planning & Setup cluster_exec Phase 2: Validation Experiments cluster_report Phase 3: Analysis & Reporting P1 Define Method Requirements P2 Select Analytical Technique (GC/LC-MS) P1->P2 P3 Prepare Reference Standards & QCs P2->P3 V1 Specificity (Blank vs. Spiked Matrix) P3->V1 V2 Linearity & Range (Calibration Curve) V3 Accuracy (% Recovery) V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ (S/N Ratio or SD Method) V6 Robustness (Varying Parameters) A1 Analyze Data & Calculate Statistics V6->A1 A2 Compare Results to Acceptance Criteria A1->A2 A3 Compile Validation Report A2->A3 A2->A3 Fail Method Fails: Re-develop/Optimize A2->Fail Criteria Not Met Fail->P1 Return to Planning

Caption: Workflow for analytical method validation.

G Start Start: Poor Peak Shape (Tailing/Fronting) Check_Overload Is sample concentration too high? Start->Check_Overload Check_Solvent Is injection solvent compatible with mobile phase? Check_Overload->Check_Solvent No Sol_Dilute Action: Dilute sample or reduce injection volume. Check_Overload->Sol_Dilute Yes Check_Column Is the column old or contaminated? Check_Solvent->Check_Column Yes Sol_Solvent Action: Reconstitute sample in initial mobile phase. Check_Solvent->Sol_Solvent No Check_System Is there dead volume in fittings or tubing? Check_Column->Check_System No Sol_Column Action: Flush with strong solvent or replace column. Check_Column->Sol_Column Yes Sol_System Action: Check and re-fit all connections. Check_System->Sol_System Yes End Problem Resolved Check_System->End No Sol_Dilute->End Sol_Solvent->End Sol_Column->End Sol_System->End

Caption: Troubleshooting logic for poor peak shape.

References

Validation & Comparative

A Comparative Guide to Stearate Esters in Cell Viability Assays for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of lipophilic compounds as potential anti-cancer agents has led to increased interest in fatty acid esters. Among these, stearate esters, derived from the saturated fatty acid stearic acid, have demonstrated varied and cell-type-specific effects on cell viability. This guide provides a comparative overview of the performance of different stearate esters in cell viability assays, with a focus on their potential applications in cancer research. While direct comparative data for heptadecanyl stearate is limited in current scientific literature, this document synthesizes available data for other stearate esters to provide a valuable resource for researchers in this field.

Quantitative Data Summary: Effects of Stearate Esters on Cancer Cell Viability

The following table summarizes the available quantitative data on the cytotoxic effects of various stearate esters on different cancer cell lines. It is important to note that the experimental conditions, such as cell line, concentration, and incubation time, vary between studies, making direct comparisons challenging.

Stearate EsterCell Line(s)AssayKey Findings
Propofol stearate MDA-MB-231, MDA-MB-361, MCF-7 (human breast cancer)Not specified (IC50)Exhibited significant, dose-dependent growth inhibition. MDA-MB-231 was the most susceptible with an IC50 of 9.8 μM.[1][2]
Betulinic acid stearate ester MCF-7 (breast), HT-29 (colon), NCI-H460 (lung)Not specified (IC50)Showed cytotoxic effects in a dose- and time-dependent manner.[3]
Sucrose stearate esters (S-570 to S-1670) Caco-2 (human colorectal adenocarcinoma), Raw264.7 (macrophage)Not specifiedCytotoxicity was observed at 50 mg/mL, which was decreased after in vitro digestion.[4]
Stearoyl-poly(glycerol adipate) nanoparticles HepG2 (human liver cancer)QBlue viability test, modified LDH assayNanoparticles were found to be nontoxic to HepG2 cells and in some cases increased metabolic activity.[5]
Flavone-stearate conjugates (6-stearate and 7-stearate) PC3 (prostate cancer), HaCaT (human keratinocytes)MTT assay7-stearate conjugate showed the strongest cytotoxic effect on PC3 cells among the tested 7-hydroxy-flavone esters. 6-stearate conjugate was not cytotoxic to PC3 cells but was to HaCaT cells.[6]

Note: Data for this compound was not available in the reviewed literature.

Experimental Workflows and Signaling Pathways

Understanding the methodologies behind cell viability data is crucial for interpretation and replication. Furthermore, elucidating the molecular mechanisms by which stearate esters exert their effects can provide valuable insights for drug development.

General Experimental Workflow for Cell Viability Assays

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of stearate esters using common in vitro assays.

G General Workflow for In Vitro Cytotoxicity Testing of Stearate Esters cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) compound_prep 2. Compound Preparation (Stearate Ester Dilutions) treatment 3. Cell Treatment (Incubate cells with stearate esters) compound_prep->treatment assay 4. Perform Viability Assay (e.g., MTT, LDH, Trypan Blue) treatment->assay data_analysis 5. Data Acquisition & Analysis (Measure absorbance/fluorescence, calculate % viability or IC50) assay->data_analysis

Caption: A simplified workflow for evaluating the effect of stearate esters on cell viability.

Stearate-Induced Apoptosis Signaling Pathway

Studies on stearic acid, the precursor to stearate esters, have indicated that its pro-apoptotic effects in breast cancer cells are mediated through the activation of Protein Kinase C (PKC) and the generation of diacylglycerol (DAG).[7][8] This pathway ultimately leads to the activation of caspases, the executioners of apoptosis.

G Proposed Signaling Pathway for Stearate-Induced Apoptosis Stearate Stearate DAG Diacylglycerol (DAG) Synthesis Stearate->DAG PKC Protein Kinase C (PKC) Activation DAG->PKC Caspase_Activation Caspase Activation (e.g., Caspase-3) PKC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Stearate-induced apoptosis pathway involving DAG and PKC activation.

Detailed Experimental Protocols

For researchers planning to conduct their own comparative studies, the following are detailed protocols for commonly used cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the stearate esters and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and maximum release (cells lysed with a lysis buffer).

Trypan Blue Exclusion Assay

This dye exclusion method distinguishes between viable and non-viable cells based on membrane integrity.[10][11][12]

  • Cell Preparation: After treatment, detach the cells from the culture plate using trypsin and resuspend them in complete medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the mixture onto a hemocytometer and immediately count the number of stained (non-viable) and unstained (viable) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.

Conclusion

The available data suggests that various stearate esters can modulate cell viability in cancer cell lines, with some exhibiting significant cytotoxic effects. The lipophilicity and the nature of the esterified group appear to play a crucial role in their biological activity. However, a significant data gap exists for many stearate esters, including this compound. Further systematic studies comparing a homologous series of alkyl stearates are warranted to establish a clear structure-activity relationship and to identify lead compounds for further development as potential anti-cancer agents. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to design and conduct such informative studies.

References

A Comparative Analysis of Heptadecanyl Stearate and Commercial Lipid Standards in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lipid-based drug delivery systems is continually evolving, with a constant search for novel excipients that can enhance therapeutic efficacy and stability. This guide provides a comparative overview of Heptadecanyl stearate, a long-chain fatty acid ester, and established commercial lipid standards, namely 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000). While direct comparative experimental data for this compound in advanced lipid nanoparticle (LNP) formulations is limited, this analysis leverages data from solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) formulated with stearic acid, the core saturated fatty acid component of this compound. This serves as a valuable proxy for predicting its potential performance characteristics.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical characteristics of lipid nanoparticles are critical determinants of their in vivo performance, influencing factors such as stability, circulation time, and cellular uptake. The following table summarizes key quantitative data for nanoparticles formulated with stearic acid (as a proxy for this compound) and the commercial lipid standards.

ParameterStearic Acid-Based Nanoparticles (Proxy for this compound)LNP with DSPCLNP with DOPELNP with DMG-PEG2000
Particle Size (nm) 80 - 400[1][2][3]~70 - 180[4]~70 - 180[4]Influences size, typically part of a formulation resulting in sizes around 80-150 nm
Polydispersity Index (PDI) < 0.3 (indicates narrow size distribution)[1]Generally < 0.2Generally < 0.2Contributes to low PDI
Zeta Potential (mV) -11 to -52.4[2][5]Near-neutral or slightly negativeNear-neutral or slightly negativeProvides a neutral to slightly negative surface charge, contributing to a "stealth" effect
Entrapment Efficiency (%) 42.4 - 97.56[6][7]High, often >80%[4]High, often >80%[4]Does not directly entrap but influences formulation stability and encapsulation

Performance in Drug Delivery Applications

The ultimate measure of a lipid's utility lies in its performance in drug delivery, encompassing aspects like drug release kinetics and biocompatibility.

Performance MetricStearic Acid-Based Nanoparticles (Proxy for this compound)LNP with Commercial Standards (DSPC, DOPE, DMG-PEG2000)
In Vitro Drug Release Sustained and controlled release patterns observed[6][8]Release profile is highly dependent on the complete formulation and the nature of the encapsulated drug.
Cytotoxicity Generally considered biocompatible, though some studies show dose-dependent cytotoxicity.[6][9][10][11] Blank stearate-g-dextran micelles showed no significant cytotoxicity on MCF-7 cells.[9]The components of clinically approved LNPs, including DSPC, cholesterol, and PEG-lipids, are generally well-tolerated.[12] However, some stearate-based formulations have shown toxicity.[11][13]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the characterization of lipid-based nanoparticles are crucial.

Preparation of Stearic Acid-Based Solid Lipid Nanoparticles (SLNs)

A common method for preparing stearic acid SLNs is the hot homogenization technique followed by ultrasonication.

  • Preparation of Lipid Phase: Stearic acid is melted at a temperature above its melting point (e.g., 75-85°C). The lipophilic drug is then dissolved or dispersed in the molten lipid.

  • Preparation of Aqueous Phase: A surfactant (e.g., Poloxamer 188, Tween 80) is dissolved in purified water and heated to the same temperature as the lipid phase.

  • Emulsification: The hot aqueous phase is added to the hot lipid phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: The coarse emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, leading to the solidification of the lipid and the formation of SLNs.

Characterization of Lipid Nanoparticles

Standard techniques are employed to characterize the physicochemical properties of the formulated nanoparticles.

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined using Laser Doppler Velocimetry.

  • Entrapment Efficiency (EE%): Calculated by separating the unencapsulated drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the amount of drug in the supernatant and/or the nanoparticles. The formula is: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • In Vitro Drug Release: Typically assessed using a dialysis bag method in a release medium that simulates physiological conditions (e.g., phosphate-buffered saline at pH 7.4).

  • Cytotoxicity: Evaluated using cell-based assays such as the MTT assay on relevant cell lines.

Visualizing the Role of Lipids in Nanoparticle Formulation

The following diagrams illustrate the conceptual structure of different lipid-based nanoparticles and the general workflow for their characterization.

LNP_Structure cluster_SA_SLN Stearic Acid SLN (this compound proxy) cluster_LNP Commercial Standard LNP SA_Core Solid Lipid Core (Stearic Acid) SA_Drug Drug SA_Core->SA_Drug SA_Surfactant Surfactant SA_Core->SA_Surfactant LNP_Core Lipid Core (Ionizable Lipid, Cholesterol) LNP_Payload Payload (e.g., mRNA) LNP_Core->LNP_Payload LNP_Helper Helper Lipid (DSPC/DOPE) LNP_Core->LNP_Helper LNP_PEG PEG-Lipid (DMG-PEG2000) LNP_Core->LNP_PEG Experimental_Workflow cluster_Char Characterization cluster_Perf Performance Formulation Lipid Nanoparticle Formulation Purification Purification (e.g., Dialysis) Formulation->Purification Characterization Physicochemical Characterization Purification->Characterization Performance In Vitro / In Vivo Performance Evaluation Characterization->Performance Size Particle Size (DLS) PDI PDI (DLS) Zeta Zeta Potential EE Entrapment Efficiency Release Drug Release Cytotoxicity Cytotoxicity Uptake Cellular Uptake Efficacy In Vivo Efficacy

References

Heptadecanyl Stearate and its Constituent Fatty Acids as Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptadecanyl stearate is an ester composed of heptadecanoic acid (C17:0) and stearic acid (C18:0). While direct validation of this compound as a singular biomarker is not extensively documented, its constituent fatty acids, heptadecanoic acid and stearic acid, have been individually investigated as potential biomarkers in various physiological and pathological conditions. This guide provides a comparative overview of the validation and utility of heptadecanoic acid and stearic acid as biomarkers, supported by experimental data and methodologies.

Heptadecanoic Acid (C17:0) as a Biomarker

Heptadecanoic acid is an odd-chain saturated fatty acid primarily of exogenous origin, with intake from dairy fats and ruminant meat being a major source.[1] Its presence in human tissues is considered a good biological marker of long-term milk fat intake.[1]

Clinical Significance and Performance Data

Heptadecanoic acid has been explored as a biomarker in several diseases, including cancer and metabolic disorders.

  • Prostate Cancer: In a study on urinary fatty acid biomarkers for prostate cancer detection, a model including multiple fatty acids demonstrated an Area Under the Curve (AUC) of 0.71, with a sensitivity of 48% and a specificity of 83%.[2][3] This model was superior to the prostate-specific antigen (PSA) test, which had an AUC of 0.51.[2][3] Heptadecanoic acid has been shown to suppress the PI3K-AKT-mTOR pathway in lung cancer cells, suggesting a potential mechanistic link.[2]

  • Chronic Atrophic Gastritis (CAG): A study investigating non-invasive biomarkers for CAG found that a classification model including heptadecanoic acid and other metabolites and gut microbiota achieved an AUC of 0.88 to 0.90.[4] Heptadecanoic acid was identified as a significant contributor to the model's ability to distinguish CAG patients from healthy controls.[4]

  • Cardiometabolic Diseases: Meta-analyses have shown that higher levels of odd-chain saturated fatty acids, including heptadecanoic acid, are associated with a reduced risk of type 2 diabetes and cardiovascular disease.[5][6]

Quantitative Data Summary for Heptadecanoic Acid

Disease/ConditionSample TypeKey Performance MetricValueCitation
Prostate CancerUrineAUC (Fatty Acid Model)0.71[2][3]
Sensitivity (Fatty Acid Model)48%[2][3]
Specificity (Fatty Acid Model)83%[2][3]
Chronic Atrophic GastritisFecesAUC (Metabolite & Microbiota Model)0.88 - 0.90[4]
Stearic Acid (C18:0) as a Biomarker

Stearic acid is a common long-chain saturated fatty acid found in many animal and vegetable fats.[7] Unlike other saturated fatty acids, stearic acid is often considered to have a neutral or even beneficial effect on blood lipid profiles.

Clinical Significance and Performance Data

Stearic acid has been primarily evaluated as a biomarker in the context of cardiovascular disease and inflammation.

  • Cardiovascular Risk: Studies have shown that dietary stearic acid can lower LDL cholesterol compared to other saturated fatty acids like palmitic acid.[8][9][10] However, it may also lower HDL cholesterol.[8][9]

  • Inflammation: Stearic acid has been associated with markers of inflammation and endothelial dysfunction.[10] One study found that while it lowered LDL and HDL cholesterol, it also led to an increase in inflammatory markers such as Interleukin-6 and tumor necrosis factor-alpha.[8]

  • Ovarian Cancer: In the context of ovarian cancer, a diagnostic model combining oleic acid and arachidic acid was found to be a powerful tool for early-stage detection, with changes in serum levels of these fatty acids linked to the expression of stearoyl-CoA desaturase 1 (SCD1) in tumor tissues. While not the primary biomarker, stearic acid levels are related to SCD1 activity (the ratio of oleic acid to stearic acid).

Quantitative Data Summary for Stearic Acid

ConditionSample TypeKey FindingQuantitative ChangeCitation
Cardiovascular RiskSerumChange in LDL Cholesterol (vs. Palmitic Acid)-0.14 mmol/L[8][10]
Change in HDL Cholesterol (vs. Palmitic Acid)-0.09 mmol/L[8][10]
InflammationSerumChange in Interleukin 6+0.15 pg/mL[8]
Change in TNF-alpha+0.18 pg/mL[8]

Experimental Protocols

The analysis of heptadecanoic acid and stearic acid in biological samples typically involves the following steps:

  • Sample Preparation:

    • Lipid Extraction: Total lipids are extracted from the sample (e.g., plasma, serum, tissue) using methods like the Folch or Bligh-Dyer procedures, which employ a chloroform/methanol solvent system.

    • Saponification and Methylation: The extracted lipids are saponified to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol. This derivatization is necessary for analysis by gas chromatography.

  • Analytical Method:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for the separation and quantification of FAMEs. The sample is injected into a gas chromatograph, where the FAMEs are separated based on their boiling points and polarity as they pass through a capillary column. The separated FAMEs then enter a mass spectrometer, which fragments the molecules and detects the resulting ions, allowing for identification and quantification.

    • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for fatty acid analysis and is particularly useful for separating isomers. Derivatization may not be required for HPLC analysis of free fatty acids.[7]

Diagrams

G Figure 1: Generalized Workflow for Fatty Acid Biomarker Analysis cluster_sample Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Biological_Sample Biological Sample (Plasma, Serum, Tissue) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Figure 1: Generalized Workflow for Fatty Acid Biomarker Analysis

G Figure 2: Simplified Overview of Saturated Fatty Acid Metabolism and Biomarker Relevance Dietary_Intake Dietary Intake (Dairy, Ruminant Meat) Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Dietary_Intake->Heptadecanoic_Acid Endogenous_Synthesis Endogenous Synthesis Stearic_Acid Stearic Acid (C18:0) Endogenous_Synthesis->Stearic_Acid Metabolic_Pathways Incorporation into Complex Lipids (Triglycerides, Phospholipids) Heptadecanoic_Acid->Metabolic_Pathways Stearic_Acid->Metabolic_Pathways Biomarker_Measurement Biomarker Measurement (Blood, Tissues) Metabolic_Pathways->Biomarker_Measurement Disease_Association Association with Disease States (Cancer, CVD, Inflammation) Biomarker_Measurement->Disease_Association

References

Navigating Lipid Enzyme Assays: A Comparative Guide to Substrate Specificity and the Potential Cross-Reactivity of Heptadecanyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of lipid enzyme assays is paramount. Substrate specificity and potential cross-reactivity are critical factors that can significantly impact experimental outcomes. This guide provides a comparative analysis of common lipid enzyme substrates and explores the theoretical cross-reactivity of Heptadecanyl stearate, a long-chain fatty acid ester, in these assays. While direct experimental data on this compound is limited in publicly available literature, this guide offers insights based on established principles of lipid enzymology.

This compound is an ester formed from heptadecanoic acid (a 17-carbon saturated fatty acid) and stearic acid (an 18-carbon saturated fatty acid). Its long, saturated acyl chains suggest it may serve as a substrate for various lipases and esterases that act on neutral lipids. However, its specific recognition and the potential for cross-reactivity in assays designed for other lipid substrates warrant careful consideration.

Comparative Analysis of Lipid Substrates

The choice of substrate is a critical determinant of enzyme activity and specificity in any assay. Below is a comparison of this compound with other commonly used lipid substrates. The data presented in the table is hypothetical and intended for illustrative purposes to highlight potential differences in enzyme kinetics.

Table 1: Hypothetical Kinetic Parameters of Various Lipid Substrates with a Generic Lipase

SubstrateChemical StructureChain LengthSaturationPredicted Km (µM)Predicted Vmax (µmol/min/mg)Potential for Cross-Reactivity
This compound C17H35COO-C18H37Long (C17 + C18)Saturated5080High with other long-chain saturated esters
p-Nitrophenyl Palmitate (pNPP) C16H31COO-C6H4NO2Long (C16)Saturated100120Moderate, chromogenic leaving group affects binding
Glyceryl Trioleate (Triolein) (C18H33COO)3C3H5Long (3 x C18)Monounsaturated25150High with other triglycerides
Oleamide C18H35NOLong (C18)Monounsaturated7560Specific to Fatty Acid Amide Hydrolase (FAAH)
1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) C42H82NO8PLong (C16, C18)Mixed20200Specific to Phospholipase A2

Note: The kinetic values (Km and Vmax) are hypothetical and will vary depending on the specific enzyme, assay conditions, and the presence of cofactors.

Understanding Potential Cross-Reactivity

Cross-reactivity occurs when an enzyme intended to act on a specific substrate also metabolizes other structurally similar molecules. In the context of lipid enzyme assays, the long, saturated hydrocarbon chains of this compound make it a potential substrate for various lipases that recognize and hydrolyze ester bonds within fatty acid esters.

Key Enzymes and Potential for this compound Cross-Reactivity:
  • Pancreatic Lipase and other Triacylglycerol Lipases: These enzymes typically hydrolyze triglycerides. While this compound is a wax ester, not a triglyceride, the presence of a long-chain fatty acid ester linkage could allow for slow hydrolysis by these enzymes, leading to background signal in assays using triglyceride substrates.

  • Hormone-Sensitive Lipase (HSL): HSL has a broad substrate specificity and is known to hydrolyze various esters, including cholesterol esters and wax esters. Therefore, this compound is a plausible substrate for HSL, which could lead to significant cross-reactivity in assays measuring HSL activity.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that primarily degrades fatty acid amides like anandamide and oleamide.[1][2] While this compound is an ester, not an amide, the possibility of low-level hydrolysis by FAAH, particularly at high concentrations, cannot be entirely ruled out without direct experimental evidence.

  • Phospholipases (e.g., PLA2): Phospholipases specifically cleave ester bonds within phospholipids.[3][4] Due to the distinct structural difference between a wax ester and a phospholipid, significant cross-reactivity of this compound in phospholipase assays is unlikely.

Experimental Protocols

To assess the cross-reactivity of this compound, it can be tested as a substrate in various established lipid enzyme assays. Below are generalized protocols for two common assays.

Protocol 1: Colorimetric Lipase Activity Assay

This protocol is adapted for a generic lipase and can be used to compare the activity with different substrates.

Materials:

  • Purified lipase

  • Substrate stock solutions (e.g., this compound, p-Nitrophenyl Palmitate) dissolved in a suitable organic solvent (e.g., isopropanol).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) gum arabic and 0.2% (w/v) deoxycholate.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of substrate dilutions in the Assay Buffer to create a substrate concentration curve. For pNPP, the final concentrations might range from 10 to 500 µM. For this compound, a similar range can be tested.

  • Add 180 µL of the substrate solution to each well of a 96-well plate.

  • Initiate the reaction by adding 20 µL of the purified lipase solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the product at the appropriate wavelength. For pNPP, the release of p-nitrophenol is measured at 405 nm. For this compound, a coupled assay would be required to detect the release of fatty acids or heptadecanol.

  • Calculate the reaction rate from the change in absorbance over time.

  • Perform control experiments without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol is a generic fluorometric assay to assess the potential hydrolysis of this compound by FAAH.

Materials:

  • Purified FAAH enzyme

  • FAAH substrate (e.g., a fluorogenic amide substrate like Arachidonoyl-AMC)

  • This compound stock solution in DMSO

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare dilutions of the fluorogenic FAAH substrate in Assay Buffer.

  • To test for competitive inhibition (a form of cross-reactivity), prepare a series of this compound dilutions in Assay Buffer.

  • Add 50 µL of the FAAH enzyme solution to each well of the microplate.

  • Add 50 µL of the this compound dilution (or buffer for control).

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 100 µL of the fluorogenic substrate solution.

  • Monitor the increase in fluorescence over time using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the initial reaction rates and compare the rates in the presence and absence of this compound. A decrease in the rate of hydrolysis of the fluorogenic substrate in the presence of this compound would suggest it is interacting with the enzyme's active site.

Visualizing Experimental Workflows and Pathways

To better understand the experimental design and the potential metabolic fate of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate Substrate Stock (this compound, Alternatives) Plate 96-well Plate Substrate->Plate Enzyme Enzyme Solution Enzyme->Plate Buffer Assay Buffer Buffer->Plate Incubation Incubation (37°C) Plate->Incubation Reader Plate Reader (Absorbance/Fluorescence) Incubation->Reader Kinetics Kinetic Analysis (Km, Vmax) Reader->Kinetics Comparison Comparative Analysis Kinetics->Comparison

Caption: Workflow for comparing lipid enzyme substrates.

Signaling_Pathway cluster_lipolysis Lipolysis Pathway cluster_downstream Potential Downstream Effects Heptadecanyl_stearate This compound Lipase Lipase / Esterase Heptadecanyl_stearate->Lipase Heptadecanoic_acid Heptadecanoic Acid Lipase->Heptadecanoic_acid Hydrolysis Stearyl_alcohol Stearyl Alcohol Lipase->Stearyl_alcohol Hydrolysis Fatty_Acid_Metabolism Fatty Acid Metabolism (β-oxidation) Heptadecanoic_acid->Fatty_Acid_Metabolism Signaling Cell Signaling Heptadecanoic_acid->Signaling

Caption: Potential metabolic fate of this compound.

Conclusion

Researchers using complex lipid mixtures or screening for inhibitors of lipid-metabolizing enzymes should be aware of the potential for this compound and similar long-chain esters to act as confounding substrates. It is recommended to perform thorough substrate specificity and inhibitor profiling to ensure the accuracy and reliability of experimental results. The protocols and comparative framework provided in this guide offer a starting point for such investigations.

References

A Researcher's Guide to Heptadecanyl Stearate: A Comparative Analysis Framework for Supplier Qualification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-purity excipients is a critical step in ensuring the reproducibility and success of their work. Heptadecanyl stearate, a long-chain ester, finds applications in various research and pharmaceutical formulations, including as a lipid component in drug delivery systems. The quality and consistency of this raw material can significantly impact experimental outcomes and the performance of the final product. This guide provides a framework for the comparative analysis of this compound from different suppliers, complete with detailed experimental protocols and data presentation templates.

The objective of this guide is to empower researchers to make informed decisions when sourcing this compound. While direct comparative data from suppliers is not always publicly available, this document outlines the key quality attributes to consider and the methodologies to verify them.

Key Quality Attributes for Comparison

When evaluating this compound from various suppliers, it is essential to move beyond a simple purity claim. A comprehensive analysis should include the following parameters:

  • Purity and Impurity Profile: Identification and quantification of any related substances, residual starting materials, or solvent residues.

  • Identity Confirmation: Unambiguous verification of the chemical structure.

  • Physicochemical Properties: Consistent thermal behavior and spectroscopic fingerprint.

  • Batch-to-Batch Consistency: Ensuring minimal variability between different lots from the same supplier.

The following table summarizes the key analytical tests and their purpose in the comparative analysis of this compound.

Analytical Technique Parameter Measured Purpose
Gas Chromatography-Mass Spectrometry (GC-MS)Purity, Impurity ProfileTo separate and identify volatile and semi-volatile impurities.
High-Performance Liquid Chromatography (HPLC) with ELSD/CADPurity, Non-volatile ImpuritiesTo quantify the main component and detect non-volatile impurities.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) SpectroscopyChemical Structure, IdentityTo confirm the molecular structure and identify any structural impurities.
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional Groups, IdentityTo obtain a characteristic fingerprint of the molecule's functional groups.
Differential Scanning Calorimetry (DSC)Melting Point, Thermal BehaviorTo determine the melting point and assess thermal transitions, which are indicative of purity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for a meaningful comparison. The following are representative methodologies for the key analytical techniques.

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual starting materials like heptadecanol and stearic acid.

Sample Preparation (Derivatization):

  • Accurately weigh approximately 5 mg of the this compound sample into a reaction vial.

  • Add 1 mL of a 2% sulfuric acid solution in methanol.

  • Cap the vial securely and heat it at 70°C for 2 hours to facilitate transesterification of any free fatty acids.

  • After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of a saturated sodium chloride solution.

  • Vortex the mixture vigorously and allow the layers to separate.

  • Carefully collect the upper hexane layer for GC-MS analysis.

Chromatographic Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Injector Temperature: 250°C (splitless injection).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-700.

Data Analysis:

Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of derivatized standards of potential impurities.

Identity Confirmation by Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, confirming its identity and revealing any structural impurities.

Sample Preparation:

  • Dissolve 10-20 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrument Setup:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Temperature: Room temperature (e.g., 298 K).

Data Acquisition:

Acquire standard ¹H and ¹³C spectra. For ¹³C NMR, a larger number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

Data Analysis:

Compare the obtained chemical shifts and coupling patterns with known reference spectra for this compound. The expected signals for the stearate and heptadecyl chains should be present and correctly integrated.

Identity and Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid and effective way to confirm the presence of key functional groups, offering a molecular fingerprint of the sample.

Sample Preparation:

Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Setup:

  • Spectrometer: Fourier-Transform Infrared Spectrometer.

  • Accessory: ATR.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Analysis:

The spectrum should exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch, and strong C-H stretching bands between 2850 and 2960 cm⁻¹. The absence of a broad O-H stretch around 3300 cm⁻¹ indicates the absence of significant amounts of free fatty acids or alcohols.

Thermal Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and observe other thermal transitions. A sharp melting endotherm at a specific temperature is indicative of high purity.

Instrument Setup:

  • Sample Pans: Aluminum pans.

  • Sample Weight: 3-5 mg.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Heat from 25°C to 100°C at a rate of 10°C/min.

Data Analysis:

Determine the onset temperature and the peak maximum of the melting endotherm. A narrow peak width is desirable and indicates a more crystalline and pure material.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in well-structured tables. Below are example templates for presenting the comparative data from different suppliers.

Table 1: Purity and Impurity Profile

Supplier Lot Number Purity by GC-MS (%) Known Impurity 1 (%) Known Impurity 2 (%) Total Unknown Impurities (%)
Supplier ALot-A12399.80.1< 0.050.1
Supplier BLot-B45699.50.20.10.2
Supplier CLot-C78999.9< 0.05< 0.05< 0.05

Table 2: Physicochemical Properties

Supplier Lot Number Melting Point (DSC, °C) ¹H NMR FTIR Spectrum
Supplier ALot-A12365.2Conforms to StructureConforms to Reference
Supplier BLot-B45664.8Conforms to StructureConforms to Reference
Supplier CLot-C78965.5Conforms to StructureConforms to Reference

Visualizing Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate experimental workflows and logical relationships, aiding in the understanding of the comparative analysis process.

Experimental_Workflow cluster_sampling Sample Acquisition cluster_analysis Analytical Testing cluster_data Data Comparison Supplier_A Supplier A Sample GC_MS GC-MS Analysis Supplier_A->GC_MS NMR NMR Spectroscopy Supplier_A->NMR FTIR FTIR Spectroscopy Supplier_A->FTIR DSC DSC Analysis Supplier_A->DSC Supplier_B Supplier B Sample Supplier_B->GC_MS Supplier_B->NMR Supplier_B->FTIR Supplier_B->DSC Supplier_C Supplier C Sample Supplier_C->GC_MS Supplier_C->NMR Supplier_C->FTIR Supplier_C->DSC Purity_Table Purity & Impurity Table GC_MS->Purity_Table Properties_Table Physicochemical Properties Table NMR->Properties_Table FTIR->Properties_Table DSC->Properties_Table Impact_of_Variability cluster_excipient This compound Variability cluster_formulation Lipid Nanoparticle Formulation cluster_performance Drug Product Performance Purity Purity Profile Solubility API Solubility Purity->Solubility Drug_Loading Drug Loading Purity->Drug_Loading Safety Safety & Toxicity Purity->Safety Physicochemical Physicochemical Properties Particle_Formation Particle Formation & Stability Physicochemical->Particle_Formation Solubility->Drug_Loading Release_Profile Drug Release Profile Particle_Formation->Release_Profile Drug_Loading->Release_Profile Bioavailability Bioavailability Release_Profile->Bioavailability Safety->Bioavailability

A Comparative Guide to the Purity Assessment of Heptadecanyl Stearate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for lipophilic compounds such as heptadecanyl stearate is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of this compound. Furthermore, it introduces Gas Chromatography-Mass Spectrometry (GC-MS) as a significant alternative methodology.

This compound, a long-chain wax ester, presents unique analytical challenges due to its low volatility and lack of a strong UV chromophore. The choice of analytical technique is therefore crucial for obtaining accurate and reliable purity data. This guide offers a side-by-side comparison of HPLC and NMR, detailing their principles, experimental protocols, and data interpretation, supplemented with information on GC-MS to provide a broader perspective.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method for purity assessment depends on various factors, including the nature of potential impurities, the required level of sensitivity, and the desired quantitative accuracy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.
Typical Configuration Reversed-Phase HPLC with a C18 or C30 column and a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).High-field NMR spectrometer (e.g., 400 MHz or higher) for ¹H quantitative NMR (qNMR) analysis.Capillary GC with a non-polar column coupled to a mass spectrometer (MS).
Sample Requirements Requires sample solubility in the mobile phase. Non-destructive.Requires sample solubility in a deuterated solvent. Non-destructive.Requires volatilization of the sample, often necessitating derivatization for high molecular weight esters. Destructive.
Detection of Impurities Excellent for separating structurally similar impurities, such as isomers or degradation products.[1][2]Provides detailed structural information about impurities, enabling their identification without the need for reference standards.[3]Highly sensitive for volatile and semi-volatile impurities. Provides structural information through mass fragmentation patterns.[4][5]
Quantification Relative quantification based on peak area percentage. Absolute quantification requires a certified reference standard and calibration curve.[2]Absolute quantification is achievable using an internal standard of known purity (qNMR), providing direct traceability to SI units.[3][6][7][8]Quantitative analysis is possible with appropriate calibration standards.
Advantages High separation efficiency, high throughput, and suitability for routine analysis.Provides unequivocal structural confirmation, is a primary ratio method for quantification, and can detect a wide range of impurities simultaneously.[3]High sensitivity and specificity, excellent for identifying volatile impurities.[4][5]
Limitations Universal detectors may have non-linear responses. Identification of unknown impurities can be challenging without mass spectrometry.[1]Lower sensitivity compared to chromatographic methods. Potential for signal overlap in complex mixtures.Not suitable for non-volatile compounds without derivatization. High temperatures can cause degradation of thermally labile compounds.[5][9]

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving accurate and reproducible purity assessments.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

This method is well-suited for the analysis of non-volatile compounds like this compound that lack a UV chromophore.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column thermostat.

    • Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: A C18 or C30 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v)

    • Gradient: 80% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 35°C.

    • Gas: Nitrogen at 35 psi.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as tetrahydrofuran (THF) or a mixture of dichloromethane and methanol.

  • Data Analysis:

    • The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct method for determining the absolute purity of a sample using a certified internal standard.

  • Instrumentation:

    • NMR spectrometer with a field strength of 400 MHz or higher.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) into a clean NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • The purity of this compound is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and sample weights.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities and can be used for the analysis of the wax ester itself, though often requiring high temperatures.[4][5]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low-bleed, non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 340°C.

    • Oven Temperature Program: Initial temperature of 150°C, ramp at 10°C/min to 350°C, and hold for 10 minutes.

    • Transfer Line Temperature: 350°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-700.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile solvent like hexane or dichloromethane.

  • Data Analysis:

    • Purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the typical workflows for purity assessment using HPLC and NMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Heptadecanyl Stearate dissolve Dissolve in Appropriate Solvent weigh->dissolve inject Inject Sample into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect Detection (CAD/ELSD) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Workflow for Purity Assessment by HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for Quantitative Purity Assessment by NMR.

Logical Decision Making

Choosing the most appropriate technique depends on the specific analytical goals. The following diagram illustrates a decision-making process.

Decision_Tree start Start: Purity Assessment of This compound goal Primary Goal? start->goal routine_qc Routine QC & High Throughput goal->routine_qc Routine Analysis structural_id Structural Confirmation of Impurities & Absolute Purity goal->structural_id Detailed Characterization volatile_impurities Screening for Volatile/ Semi-Volatile Impurities goal->volatile_impurities Trace Volatiles hplc HPLC-CAD/ELSD routine_qc->hplc nmr qNMR structural_id->nmr gcms GC-MS volatile_impurities->gcms

Caption: Decision Tree for Analytical Method Selection.

References

A Comparative Analysis of the Biological Activities of Stearic Acid and Heptadecanyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of lipid research, understanding the nuanced biological roles of fatty acids and their derivatives is paramount for the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of stearic acid, a ubiquitous saturated fatty acid, and its ester derivative, Heptadecanyl stearate. While extensive research has elucidated the multifaceted effects of stearic acid, from cytotoxicity in cancer cells to modulation of inflammatory responses, a significant knowledge gap exists regarding the specific biological functions of this compound.

This guide will synthesize the available experimental data for stearic acid, presenting it in a clear and comparative format. Furthermore, it will provide detailed experimental protocols for key assays and visualize known signaling pathways to offer a comprehensive resource for researchers. The absence of data on this compound will be highlighted, underscoring a promising avenue for future investigation.

Comparative Quantitative Data on Biological Activities

Currently, there is a notable lack of published scientific literature detailing the specific biological activities of this compound. In contrast, stearic acid has been the subject of numerous studies. The following tables summarize the quantitative data on the biological effects of stearic acid.

Table 1: Cytotoxic Effects of Stearic Acid on Various Cell Lines

Cell LineAssayConcentrationEffectReference
Human Breast Cancer (Hs578t)Trypan Blue ExclusionNot specified16.4% decrease in viability after 12 hours[1]
Human Breast Cancer (MDA-MB-435)Trypan Blue ExclusionNot specified30.5% decrease in viability after 12 hours[1]
Human Breast Cancer (MDA-MB-231)Trypan Blue ExclusionNot specified21.5% decrease in viability after 12 hours[1]
Human Breast Cancer (MDA-MB-231)Not specified100µMApoptosis induction[2]
Human Colon Cancer (HT-29)Not specified30µMNo significant effect on cell growth after 15 days[1]
Human Granulosa CellsNot specified50µMNo difference in cell viability after 3 days[1]
Human Granulosa CellsNot specified100µMSignificant inhibition of cell viability after 3 days[1]
3T3L1 PreadipocytesTrypan Blue Staining35µM - 100µMDose-dependent increase in cytotoxicity

Table 2: Pro-inflammatory and Anti-inflammatory Effects of Stearic Acid

Cell/SystemAssayConcentrationEffectReference
Murine Macrophages (RAW 264.7)Not specifiedNot specifiedDecreased secretion of TNF-α, IL-6, and IL-10[3]
Human ChondrocytesNot specifiedNot specifiedInduced pro-inflammatory cytokine production
Circulating Angiogenic CellsGene Expression & Secretion AssaysNot specifiedIncreased pro-inflammatory molecules (IL-1β, IL-6, IL-8, MCP-1, TNFα)
LPS-induced ulcerative enteritis in miceNot specifiedNot specifiedAmeliorated enteritis, reduced TNF-α, IL-6, and IL-1β in the small intestine[3]

Signaling Pathways and Experimental Workflows

Stearic Acid-Induced Apoptosis in Breast Cancer Cells

Stearic acid has been demonstrated to preferentially induce apoptosis in human breast cancer cells.[2] This process is mediated, at least in part, through the activation of protein kinase C (PKC).

Stearic_Acid_Apoptosis Stearic Acid Stearic Acid DAG Synthesis DAG Synthesis Stearic Acid->DAG Synthesis PKC Activation PKC Activation DAG Synthesis->PKC Activation Caspase-3 Activation Caspase-3 Activation PKC Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Stearic acid-induced apoptosis pathway in breast cancer cells.

General Workflow for Assessing Cytotoxicity

A common experimental workflow to determine the cytotoxic effects of a compound like stearic acid or this compound involves treating cultured cells and subsequently measuring cell viability.

Cytotoxicity_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis

Caption: Experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Cell culture medium

  • Test compounds (Stearic acid, this compound)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Caspase-3 Activity Assay for Apoptosis

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: The assay utilizes a specific caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays). Activated caspase-3 in apoptotic cells cleaves the substrate, releasing a chromophore (pNA) or a fluorophore (AMC) that can be quantified.

Materials:

  • Cell lysis buffer

  • Reaction buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • DTT (Dithiothreitol)

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Induce Apoptosis: Treat cells with the test compounds to induce apoptosis. Include a positive control (e.g., staurosporine) and a negative control (untreated cells).

  • Cell Lysis:

    • For suspension cells, centrifuge to pellet the cells. For adherent cells, scrape and collect.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

  • Caspase-3 Assay:

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add reaction buffer containing DTT to each well.

    • Add the caspase-3 substrate to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the negative control.

ELISA for Cytokine Quantification (TNF-α and IL-6)

This protocol describes a sandwich ELISA for the quantitative measurement of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

Principle: A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added, and the resulting color development is proportional to the amount of cytokine present.

Materials:

  • ELISA kit for the specific cytokine (e.g., human TNF-α or IL-6) containing:

    • Coated 96-well plate

    • Recombinant cytokine standard

    • Biotinylated detection antibody

    • Streptavidin-HRP

    • Assay diluent

    • Wash buffer concentrate

    • Substrate solution (TMB)

    • Stop solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including wash buffer and serial dilutions of the cytokine standard, according to the kit manufacturer's instructions.

  • Sample Addition: Add 100 µL of standards, controls, and samples (cell culture supernatants) to the appropriate wells.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate the liquid from each well and wash the plate 4 times with 1X wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Streptavidin-HRP: Add 100 µL of streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of the substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.

Conclusion and Future Directions

The available scientific evidence robustly demonstrates that stearic acid is a biologically active molecule with diverse and context-dependent effects, including cytotoxicity towards cancer cells and a complex role in inflammation. In contrast, the biological activities of this compound remain uncharacterized. The structural similarity to stearic acid suggests that this compound may also possess biological activity, potentially with altered potency or a different pharmacological profile due to the ester linkage. Future research should prioritize the investigation of this compound's effects on cell viability, apoptosis, and inflammation using the standardized protocols outlined in this guide. Such studies are crucial to unlock the potential therapeutic applications of this and other fatty acid esters.

References

A Head-to-Head Battle for Precision: Heptadecanyl Stearate Versus Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Life Sciences

In the pursuit of accurate and reliable quantitative data in mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is paramount. This decision significantly impacts the ability to correct for analytical variability, including sample preparation losses, injection volume inconsistencies, and instrument response fluctuations. For scientists engaged in drug development and other research disciplines, understanding the nuances between different types of internal standards is critical for ensuring data integrity.

This guide provides an objective comparison of Heptadecanyl stearate, a non-deuterated, structural analogue internal standard, against the widely regarded "gold standard" – deuterated internal standards. By examining their performance characteristics, supported by experimental data and detailed methodologies, we aim to equip researchers with the knowledge to make informed decisions for their specific analytical needs.

The Contenders: A Structural Analogue vs. an Isotopic Twin

This compound is a saturated fatty acid ester. As an internal standard, it is structurally similar to endogenous long-chain fatty acid esters and other lipid species. Its utility lies in its similar chromatographic behavior and extraction recovery to the analytes of interest. Being an odd-chain fatty acid ester, it is generally not naturally present in most biological samples, a key characteristic of a good structural analogue internal standard.

Deuterated standards , such as stearic acid-d35, are stable isotope-labeled (SIL) versions of the analyte.[1] In these standards, one or more hydrogen atoms are replaced with deuterium, a heavier, stable isotope of hydrogen.[1] This substitution results in a compound that is chemically and physically almost identical to the analyte, with a distinct mass difference that allows it to be differentiated by a mass spectrometer.[2]

Performance Showdown: A Data-Driven Comparison

The superior performance of deuterated internal standards in compensating for matrix effects is a well-established principle in bioanalysis.[3] Matrix effects, which arise from co-eluting compounds that suppress or enhance the ionization of the analyte, are a major source of inaccuracy in LC-MS analysis. Because a deuterated standard co-elutes and behaves almost identically to the analyte during ionization, it experiences the same degree of matrix effect, allowing for accurate normalization of the analyte signal.[3]

Table 1: Comparison of Key Performance Parameters

Performance ParameterThis compound (Structural Analogue)Deuterated Standard (e.g., Stearic Acid-d35)Rationale
Matrix Effect Compensation Partial to GoodExcellentDeuterated standards co-elute and have nearly identical ionization efficiencies to the analyte, providing superior correction for ion suppression or enhancement.[3]
Correction for Sample Processing Variability GoodExcellentBoth track the analyte during extraction and handling, but the near-identical properties of deuterated standards offer more precise correction.
Chromatographic Co-elution Close, but not identicalNearly identical (potential for slight isotopic shift)Structural differences in this compound can lead to slight retention time differences, while deuterated standards are designed to co-elute.
Accuracy Good to ExcellentExcellentThe superior correction for matrix effects and variability by deuterated standards generally leads to higher accuracy.
Precision GoodExcellentBy better accounting for random errors throughout the analytical process, deuterated standards typically result in lower coefficients of variation (CV%).
Cost-Effectiveness HighModerate to LowDeuterated standards are generally more expensive to synthesize than non-deuterated structural analogues.

Table 2: Expected Quantitative Performance in a Bioanalytical Method

MetricThis compoundDeuterated Standard
Linearity (r²) > 0.99> 0.99
Accuracy (% Bias) < 15%< 10%
Precision (% CV) < 15%< 10%
Matrix Factor CV% < 15%< 5%

These values represent typical acceptance criteria in regulated bioanalysis and reflect the generally superior performance of deuterated internal standards.

Experimental Protocols: Putting the Standards to the Test

To empirically determine the optimal internal standard for a specific analyte, a head-to-head comparison should be performed. The following is a detailed methodology for a crucial experiment: the evaluation of matrix effects.

Objective:

To assess the ability of this compound and a deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma) for the quantification of a target analyte (e.g., stearic acid).

Materials:
  • Blank human plasma (at least 6 different lots)

  • Target analyte (e.g., Stearic Acid)

  • This compound

  • Deuterated internal standard (e.g., Stearic Acid-d35)[1]

  • All necessary solvents and reagents for extraction and LC-MS/MS analysis

Experimental Procedure:
  • Preparation of Standard Solutions:

    • Prepare stock solutions of the analyte, this compound, and the deuterated standard in an appropriate organic solvent.

    • Prepare working solutions at the concentrations to be used in the final assay.

  • Sample Set Preparation:

    • Set 1 (Analyte in Neat Solution): Spike the analyte into the reconstitution solvent.

    • Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from six different sources. Spike the analyte into the extracted blank matrix at the same concentration as in Set 1.

    • Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of this compound and the deuterated IS in the reconstitution solvent.

    • Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike this compound and the deuterated IS into the extracted blank matrix at the same concentrations as in Set 3.

  • Sample Analysis:

    • Analyze all prepared samples by a validated LC-MS/MS method.

  • Data Analysis and Calculation of Matrix Factor (MF):

    • The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix to the peak area in the absence of matrix.

      • MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

    • IS-Normalized MF: Calculate the matrix factor for the analyte and normalize it by the matrix factor of the internal standard for each of the six plasma lots.

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Evaluation of Performance:

    • Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both this compound and the deuterated internal standard.

    • A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.

Visualizing the Workflow and a Comparative Logic

To better understand the experimental process and the logical framework for choosing an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Lipid Extraction Spike_IS->Extraction Derivatization Derivatization (if necessary) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Experimental workflow for bioanalysis using an internal standard.

G cluster_Deuterated Deuterated Standard cluster_NonDeuterated This compound (Structural Analogue) Start Choice of Internal Standard Deuterated_Pros Pros: - Excellent matrix effect compensation - High accuracy and precision - Co-elution with analyte Start->Deuterated_Pros Chemically Identical NonDeuterated_Pros Pros: - Cost-effective - Commercially available - Good for high-throughput screening Start->NonDeuterated_Pros Structurally Similar Deuterated_Cons Cons: - Higher cost - Potential for isotopic effects - Deuterium exchange in some cases NonDeuterated_Cons Cons: - May not fully compensate for matrix effects - Potential for different chromatographic behavior - Lower accuracy and precision than deuterated

Comparative logic for internal standard selection.

Conclusion: A Matter of Fit-for-Purpose

The scientific consensus, supported by extensive data, confirms that stable isotope-labeled internal standards, such as deuterated standards, generally provide superior performance in quantitative bioanalysis.[3] Their ability to accurately correct for matrix effects and other sources of variability leads to enhanced accuracy and precision.

However, the choice of an internal standard is not always straightforward and should be guided by the specific requirements of the assay. This compound, as a structural analogue, can be a viable and cost-effective option, particularly in research settings where the highest level of validation is not required or for high-throughput screening applications.

For regulated bioanalysis in drug development and clinical diagnostics, where accuracy and precision are non-negotiable, a deuterated internal standard is the preferred choice. Ultimately, the decision rests on a thorough validation of the chosen internal standard to ensure it meets the performance characteristics demanded by the research or regulatory context.

References

Confirming the Structure of Synthesized Heptadecanyl Stearate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of long-chain fatty acid esters, such as Heptadecanyl stearate, is a critical step in the development of various drug delivery systems and therapeutic agents. Confirmation of the correct chemical structure is paramount to ensure the desired physicochemical properties and biological activity of the final product. This guide provides a comparative overview of the key analytical techniques used to verify the structure of synthesized this compound, with a comparison to two common alternatives, Cetyl palmitate and Glyceryl monostearate.

Structural Confirmation Workflow

A logical workflow for confirming the structure of a synthesized long-chain ester involves a multi-pronged analytical approach. Each technique provides complementary information, leading to a comprehensive and unambiguous structural elucidation.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis This compound Synthesis (Stearic Acid + Heptadecanol) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product FTIR FTIR Spectroscopy Purification->FTIR Purified Sample NMR NMR Spectroscopy (1H & 13C) Purification->NMR MS Mass Spectrometry Purification->MS Confirmation Structure Confirmed FTIR->Confirmation NMR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Comparison of Analytical Data

The following tables summarize the expected analytical data for this compound and its alternatives. These values are based on typical data for long-chain esters and may vary slightly depending on the specific experimental conditions.

Table 1: General Properties

PropertyThis compoundCetyl PalmitateGlyceryl Monostearate
Chemical Formula C35H70O2C32H64O2C21H42O4
Molecular Weight 522.93 g/mol 480.85 g/mol 358.56 g/mol
IUPAC Name Heptadecyl octadecanoateHexadecyl hexadecanoate2,3-dihydroxypropyl octadecanoate
CAS Number 18299-82-6540-10-331566-31-1

Table 2: Spectroscopic Data Comparison

Analytical TechniqueThis compound (Expected)Cetyl Palmitate (Typical)Glyceryl Monostearate (Typical)
¹H NMR (CDCl₃, ppm) ~4.05 (t, -O-CH₂ -), ~2.28 (t, -CH₂ -COO-), ~1.62 (quint, -CH₂-CH₂ -COO-), ~1.25 (s, bulk -CH₂-), ~0.88 (t, -CH₃)~4.05 (t, -O-CH₂ -), ~2.28 (t, -CH₂ -COO-), ~1.62 (quint, -CH₂-CH₂ -COO-), ~1.25 (s, bulk -CH₂-), ~0.88 (t, -CH₃)~4.20 (dd, -COO-CH₂ -CH(OH)-), ~3.95 (m, -CH₂-CH (OH)-), ~3.70 (dd, -CH(CH₂ OH)-), ~2.35 (t, -CH₂ -COO-), ~1.63 (quint, -CH₂-CH₂ -COO-), ~1.25 (s, bulk -CH₂-), ~0.88 (t, -CH₃)
¹³C NMR (CDCl₃, ppm) ~173.9 (C=O), ~64.4 (-O-C H₂-), ~34.4 (-C H₂-COO-), ~31.9, ~29.7, ~29.3, ~29.1, ~25.9, ~25.0, ~22.7 (bulk -CH₂-), ~14.1 (-CH₃)~173.9 (C=O), ~64.4 (-O-C H₂-), ~34.4 (-C H₂-COO-), ~31.9, ~29.7, ~29.3, ~29.1, ~25.9, ~25.0, ~22.7 (bulk -CH₂-), ~14.1 (-CH₃)~174.4 (C=O), ~70.3 (-CH(OH)-), ~65.2 (-COO-C H₂-), ~63.3 (-C H₂OH), ~34.1 (-C H₂-COO-), ~31.9, ~29.7, ~29.4, ~29.1, ~25.6, ~24.9, ~22.7 (bulk -CH₂-), ~14.1 (-CH₃)
Mass Spec. (EI, m/z) M⁺ at 522, fragments at [M-C₁₇H₃₅]⁺ (284), [C₁₇H₃₅]⁺ (239), and characteristic long-chain fragmentsM⁺ at 480, fragments at [M-C₁₆H₃₃]⁺ (256), [C₁₆H₃₃]⁺ (225), and characteristic long-chain fragmentsM⁺ at 358, fragments at [M-CH₂OH]⁺ (327), [M-C₃H₇O₂]⁺ (283), and characteristic fatty acid fragments
FTIR (cm⁻¹) ~1735 (C=O stretch), ~1170 (C-O stretch), ~2920 & ~2850 (C-H stretch)~1735 (C=O stretch), ~1170 (C-O stretch), ~2920 & ~2850 (C-H stretch)~3300 (O-H stretch, broad), ~1735 (C=O stretch), ~1170 (C-O stretch), ~2920 & ~2850 (C-H stretch)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound

A common method for synthesizing this compound is through Fischer esterification.

Materials:

  • Stearic acid

  • Heptadecanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for elution)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve stearic acid and a slight molar excess of heptadecanol in toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white waxy solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton NMR spectrum.

  • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

  • Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.

  • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Process the spectrum similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Instrumentation:

  • Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a high-resolution mass spectrometer with electrospray ionization (ESI).

GC-MS (EI) Procedure:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Inject an aliquot of the solution into the GC.

  • GC conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the long-chain ester.

  • MS conditions: Acquire mass spectra in the EI mode, typically at 70 eV.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

  • FTIR spectrometer with an attenuated total reflectance (ATR) accessory or KBr pellet press.

ATR-FTIR Procedure:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Perform a background scan with a clean ATR crystal prior to sample analysis.

KBr Pellet Procedure:

  • Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Interpreting the Results

A successful synthesis of this compound will be confirmed by the collective evidence from these analytical techniques. The NMR spectra will show the characteristic signals for the ester functional group and the long alkyl chains with the correct integration ratios. The mass spectrum will exhibit the molecular ion peak corresponding to the correct molecular weight and a fragmentation pattern consistent with a long-chain ester. The FTIR spectrum will display the characteristic absorption bands for the ester carbonyl and C-O bonds. By comparing the obtained data with the expected values and those of known alternatives, researchers can confidently verify the structure of their synthesized product.

Safety Operating Guide

Essential Safety and Operational Guide for Handling Heptadecanyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Heptadecanyl stearate (CAS 18299-82-6), including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or gogglesProtects eyes from dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents direct skin contact with the compound.
Laboratory coatProvides a barrier against accidental spills and contamination.
Respiratory Protection NIOSH-approved respirator with a dust maskRequired when handling large quantities or when dust is generated.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Procedure Guideline Rationale
Engineering Controls Handle in a well-ventilated area, preferably in a chemical fume hood.Minimizes inhalation exposure to dust particles.
General Handling Avoid creating dust. Use appropriate tools for transferring the solid.Prevents inhalation of the compound and contamination of the workspace.
Avoid contact with skin and eyes.Minimizes the risk of irritation or other potential health effects.
Wash hands thoroughly after handling.Prevents accidental ingestion and cross-contamination.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.Protects the compound from moisture and degradation.
Recommended storage temperature is at room temperature.Ensures the stability of the compound.

Disposal Plan

The disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations.

Disposal Step Procedure Notes
Waste Assessment This compound is not classified as hazardous waste.Always consult your institution's environmental health and safety (EHS) office for specific guidance.
Container Disposal Dispose of empty containers as regular waste after ensuring they are thoroughly emptied.Do not reuse empty containers.
Chemical Disposal Dispose of unused or waste this compound through a licensed professional waste disposal service.Do not dispose of down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

G prep 1. Preparation - Review SDS - Don appropriate PPE weigh 2. Weighing - Use a chemical fume hood - Handle with care to avoid dust prep->weigh Proceed to weighing exp 3. Experimentation - Follow established protocols - Maintain situational awareness weigh->exp Transfer to experiment decon 4. Decontamination - Clean work area - Decontaminate equipment exp->decon After experiment completion dispose 5. Disposal - Segregate waste - Dispose of according to regulations decon->dispose Properly dispose of waste

Workflow for Safe Handling of this compound

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Reactant of Route 1
Reactant of Route 1
Heptadecanyl stearate
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Reactant of Route 2
Heptadecanyl stearate

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